Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate
描述
BenchChem offers high-quality Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C13H15NO3 |
|---|---|
分子量 |
233.26 g/mol |
IUPAC 名称 |
benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate |
InChI |
InChI=1S/C13H15NO3/c15-13(14-8-4-7-11-12(14)17-11)16-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2 |
InChI 键 |
RWVBFAFMJIVYRY-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C(O2)N(C1)C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
An In-Depth Technical Guide to the Synthesis of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate, a valuable heterocyclic scaffold with potential applications in medicinal chemistry and drug discovery. The proposed synthesis is a three-step sequence commencing with the readily available 4-hydroxypiperidine. This document offers detailed experimental protocols, mechanistic insights, and data interpretation to assist researchers and scientists in the successful synthesis and characterization of this target molecule. The synthesis involves N-protection of the piperidine nitrogen with a carboxybenzyl (Cbz) group, followed by dehydration to introduce a crucial double bond, and culminating in a stereospecific epoxidation to construct the desired bicyclic system.
Introduction
Bicyclic nitrogen-containing heterocycles are privileged structures in medicinal chemistry, often conferring conformational rigidity and unique three-dimensional topologies that can lead to enhanced binding affinity and selectivity for biological targets. The 7-oxa-2-azabicyclo[4.1.0]heptane core, in particular, combines the structural features of an aziridine-fused piperidine ring with an epoxide functionality, offering multiple points for further chemical elaboration. The benzyl carbamate (Cbz) protecting group provides a stable yet readily cleavable handle for subsequent synthetic transformations. This guide details a logical and experimentally sound pathway to access Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate, a key intermediate for the synthesis of more complex molecules.
Overall Synthetic Strategy
The synthesis of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate is proposed to proceed via a three-step sequence starting from 4-hydroxypiperidine. The overall transformation is depicted below:
Caption: N-Cbz protection of 4-hydroxypiperidine.
Experimental Protocol
Materials:
-
4-Hydroxypiperidine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxypiperidine in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate to the solution, followed by the dropwise addition of benzyl chloroformate. [1]4. Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add water to the flask and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to obtain pure Benzyl 4-hydroxypiperidine-1-carboxylate.
Part 2: Synthesis of Benzyl 3,6-dihydropyridine-1(2H)-carboxylate (Intermediate 2)
The second step involves the dehydration of the secondary alcohol in Benzyl 4-hydroxypiperidine-1-carboxylate to introduce a double bond within the six-membered ring. This transformation is crucial for the subsequent epoxidation step. An acid-catalyzed dehydration is a common and effective method for this purpose.
Reaction Mechanism
The dehydration of an alcohol typically proceeds via an E1 or E2 mechanism. In the presence of a strong, non-nucleophilic acid like phosphoric acid, the hydroxyl group is protonated to form a good leaving group (water). Subsequent elimination of a proton from an adjacent carbon atom by a weak base (such as water or the conjugate base of the acid) leads to the formation of the alkene.
Caption: Dehydration of Benzyl 4-hydroxypiperidine-1-carboxylate.
Experimental Protocol
Materials:
-
Benzyl 4-hydroxypiperidine-1-carboxylate (1.0 eq)
-
85% Phosphoric acid (H₃PO₄) (3-4 eq by mass) [2]* 2M Sodium hydroxide (NaOH) solution
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add Benzyl 4-hydroxypiperidine-1-carboxylate.
-
Carefully add 85% phosphoric acid to the flask. The mass ratio of the starting material to phosphoric acid should be approximately 1:3 to 1:4. [2]3. Heat the reaction mixture slowly to 180 °C and maintain this temperature. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully add water to the reaction mixture.
-
Neutralize the acidic solution by the dropwise addition of a 2M NaOH solution until the pH is approximately 9.
-
Transfer the mixture to a separatory funnel and extract three times with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or flash column chromatography to yield pure Benzyl 3,6-dihydropyridine-1(2H)-carboxylate.
Part 3: Synthesis of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate (Target Molecule)
The final step is the epoxidation of the double bond in Benzyl 3,6-dihydropyridine-1(2H)-carboxylate to form the desired oxirane ring. meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this transformation. The reaction is stereospecific, with the oxygen atom being delivered to one face of the double bond (syn-addition).
Reaction Mechanism: The "Butterfly" Transition State
The epoxidation with m-CPBA proceeds through a concerted mechanism known as the Prilezhaev reaction. [3]The reaction involves a single transition state, often referred to as the "butterfly" mechanism, where the peroxyacid transfers an oxygen atom to the alkene. This concerted process ensures that the stereochemistry of the starting alkene is retained in the epoxide product.
Caption: The concerted "butterfly" mechanism of m-CPBA epoxidation.
Experimental Protocol
Materials:
-
Benzyl 3,6-dihydropyridine-1(2H)-carboxylate (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (≥77%, 1.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Benzyl 3,6-dihydropyridine-1(2H)-carboxylate in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA in dichloromethane.
-
Slowly add the m-CPBA solution to the stirred solution of the alkene at 0 °C.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove the m-chlorobenzoic acid byproduct) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate.
Characterization Data
| Compound | Molecular Formula | Molecular Weight | 1H NMR (400 MHz, CDCl₃) δ (ppm) | 13C NMR (100 MHz, CDCl₃) δ (ppm) | Mass Spec (ESI+) |
| Benzyl 3,6-dihydropyridine-1(2H)-carboxylate | C₁₃H₁₅NO₂ | 217.27 | 7.43–7.27 (m, 5H), 5.82 (m, 1H), 5.74–5.54 (m, 1H), 5.16 ('bs', 2H), 3.96 (m, 2H), 3.57 (m, 2H), 2.14 (m, 2H) | 155.4, 136.7, 128.3, 127.8, 127.7, 125.3, 123.7, 66.8, 43.2, 40.0, 24.7 | m/z 240 [M + Na]⁺ |
Safety and Handling
General Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
meta-Chloroperoxybenzoic acid (m-CPBA):
-
Hazard: m-CPBA is a strong oxidizing agent and can be explosive, especially when impure or in the solid state. [3][6][7][8][9]It is also a skin and eye irritant.
-
Handling: Avoid contact with skin, eyes, and clothing. [6]Do not breathe dust. Keep away from heat, sources of ignition, and combustible materials. [8]* Storage: Store in a cool, dry, well-ventilated area, preferably refrigerated (2-8 °C). [6]* Spills: In case of a spill, evacuate the area and use appropriate absorbent material for cleanup. For large spills, contact emergency services. [6] Benzyl Chloroformate (Cbz-Cl):
-
Hazard: Corrosive and lachrymatory. Reacts with water to produce HCl.
-
Handling: Handle with care in a fume hood. Avoid inhalation of vapors.
Phosphoric Acid (H₃PO₄):
-
Hazard: Corrosive. Causes severe skin burns and eye damage.
-
Handling: Wear appropriate acid-resistant gloves and eye protection. Add slowly and carefully to other reagents.
Conclusion
This technical guide outlines a robust and logical three-step synthesis for Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate. The described protocols are based on well-established and reliable chemical transformations. By providing detailed experimental procedures, mechanistic discussions, and safety information, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The successful synthesis of this target molecule will provide a versatile intermediate for the development of novel bioactive compounds.
References
- Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017, May 25). UCLA-EH&S.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Deriv
- Prilezhaev Reaction. (n.d.). Organic Chemistry Portal.
- (3-Chloroperbenzoic Acid) MSDS CAS - Oxford Lab Fine Chem. (n.d.). Oxford Lab Fine Chem.
- A Comparative Guide to the Synthesis of Tetrahydropyridines: Classical vs. Novel Methodologies. (2025). Benchchem.
- Material Safety Data Sheet - Cole-Parmer. (2006, March 22). Cole-Parmer.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024, January 5). Total Synthesis.
- CN101696187B - Synthesizing method of N-substituent-1,2,3,6-tetrahydropyridine. (n.d.).
- Enantiomerically Enriched Tetrahydropyridine Allyl Chlorides. (n.d.). The Royal Society of Chemistry.
- A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation. (n.d.). Indian Journal of Advances in Chemical Science.
- Sodium dispersion-mediated reductive dimerization of benzylic halides for symmetrical bibenzyls: Column-free applic
- EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals.
- N-CBZ-1,2,3,6-TETRAHYDROPYRIDINE. (n.d.). CymitQuimica.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. CN101696187B - Synthesizing method of N-substituent-1,2,3,6-tetrahydropyridine - Google Patents [patents.google.com]
- 3. aksci.com [aksci.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. N-CBZ-1,2,3,6-TETRAHYDROPYRIDINE | CymitQuimica [cymitquimica.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. fishersci.fi [fishersci.fi]
- 8. oxfordlabchem.com [oxfordlabchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Strategic Guide to Unveiling the Biological Potential of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate
This in-depth technical guide provides a comprehensive framework for the biological activity screening of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate, a novel synthetic compound with potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery. It offers a strategic, multi-tiered approach to efficiently identify and characterize the biological effects of this and similar novel chemical entities.
Introduction: The Rationale for Screening
Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate is a unique bicyclic molecule. While specific biological data for this compound is not yet widely available, the chemical architecture of related compounds provides a compelling rationale for its investigation. For instance, the structurally similar Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a known intermediate in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory agents.[1] Furthermore, other related bicyclic structures, such as 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives, have demonstrated significant anti-tumor properties.[2]
This guide, therefore, proposes a screening cascade designed to explore the potential of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate in the therapeutic areas of oncology and inflammation, while also establishing a foundational understanding of its general cellular effects and drug-like properties.
A Multi-Tiered Screening Strategy: From Broad Phenotypes to Specific Targets
A systematic and tiered approach is essential for the efficient evaluation of a novel compound. This strategy allows for the early identification of promising activities while conserving resources. The proposed screening cascade is divided into three main phases:
-
Phase 1: Primary Screening - Broad-based, high-throughput assays to identify initial "hits".
-
Phase 2: Secondary & Confirmatory Assays - In-depth studies to confirm activity, determine potency, and elucidate the mechanism of action.
-
Phase 3: Early ADME/Tox Profiling - Preliminary assessment of the compound's drug-like properties.
Figure 1: A multi-tiered screening cascade for Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate.
Phase 1: Primary Screening - Identifying Initial Biological Activity
The initial phase of screening is designed to cast a wide net and identify any significant biological activity of the compound. High-throughput screening (HTS) methodologies are ideal for this stage, allowing for the rapid and automated testing of the compound against a variety of biological targets.[3][4]
Cytotoxicity and Cell Viability Assays
A fundamental first step is to determine the compound's effect on cell viability. This will establish a working concentration range for subsequent cell-based assays and identify any potential cytotoxic effects.
Recommended Assays:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, resulting in a purple color.[5]
-
XTT Assay: Similar to the MTT assay, but the formazan product is water-soluble, simplifying the protocol.[6]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate in DMSO. Serially dilute the compound in cell culture medium to achieve a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve.
| Parameter | Description |
| Cell Lines | Panel of cancer and non-cancerous cell lines |
| Compound Concentrations | 0.1 - 100 µM |
| Incubation Time | 48-72 hours |
| Readout | Absorbance at 570 nm |
| Controls | Vehicle (DMSO), Positive (e.g., Doxorubicin) |
Table 1: Key parameters for the primary MTT cytotoxicity screen.
Phenotypic and Target-Based Screening
Based on the structural similarity to anti-inflammatory and anti-tumor agents, a focused screening approach is warranted.
Anti-inflammatory Screening:
-
LPS-induced cytokine release in macrophages: Measure the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using ELISA.
-
Nitric oxide (NO) production assay: Quantify the inhibition of NO production in LPS-stimulated macrophages using the Griess reagent.
Anti-cancer Screening:
-
Kinase Inhibition Profiling: Screen the compound against a panel of kinases known to be involved in cancer progression (e.g., EGFR, VEGFR, PI3K). This can be done using commercially available biochemical assay kits.[9]
-
Apoptosis Induction Assay: Use flow cytometry to detect markers of apoptosis (e.g., Annexin V/Propidium Iodide staining) in cancer cell lines treated with the compound.
Phase 2: Secondary and Confirmatory Assays - Validating and Characterizing "Hits"
Compounds that demonstrate significant activity in the primary screens ("hits") should be further investigated in secondary assays to confirm their activity and elucidate their mechanism of action.
Dose-Response and Potency Determination
For any confirmed "hit," a full dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This provides a quantitative measure of the compound's potency.
Mechanism of Action (MoA) Studies
Understanding how a compound exerts its biological effect is crucial for its further development.
For Enzyme Inhibitors:
-
Enzyme Kinetics: Perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[10] This involves measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.[11]
-
Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding of the compound to its target protein and determine the binding affinity (KD).
For Compounds Inducing a Cellular Phenotype:
-
Western Blotting: Analyze the expression and phosphorylation status of key proteins in relevant signaling pathways to identify the molecular targets affected by the compound.
-
Target Deconvolution: For compounds with an unknown mechanism of action, various techniques can be employed to identify the direct binding partner(s). These include:
-
Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate.[12]
-
Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[12]
-
Figure 2: Workflow for Mechanism of Action (MoA) studies.
Phase 3: Early ADME/Tox Profiling - Assessing Drug-like Properties
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity, is critical to identify potential liabilities that could hinder its development.[13][14] In vitro ADME assays are valuable tools for this purpose.[15]
Key In Vitro ADME Assays
| Assay | Purpose | Methodology |
| Metabolic Stability | To assess the compound's susceptibility to metabolism by liver enzymes. | Incubation with liver microsomes or hepatocytes followed by LC-MS/MS analysis.[16] |
| Plasma Protein Binding | To determine the extent to which the compound binds to plasma proteins. | Equilibrium dialysis or ultrafiltration. |
| Cell Permeability | To predict the compound's ability to cross biological membranes. | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assay. |
| CYP450 Inhibition | To evaluate the potential for drug-drug interactions. | Incubation with recombinant CYP enzymes and specific substrates. |
Table 2: A selection of key in vitro ADME assays.
Preliminary In Vitro Toxicology
-
hERG Channel Assay: To assess the risk of cardiac toxicity.
-
Ames Test: To evaluate the mutagenic potential of the compound.
-
Hepatotoxicity Assay: To assess the potential for liver damage using cultured hepatocytes.
Conclusion: A Pathway to Discovery
This technical guide provides a robust and scientifically grounded framework for the initial biological evaluation of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate. By following this multi-tiered screening cascade, researchers can efficiently identify and characterize the biological activities of this novel compound, assess its therapeutic potential, and make informed decisions regarding its progression through the drug discovery pipeline. The insights gained from this comprehensive screening approach will be invaluable in unlocking the full potential of this and other innovative chemical scaffolds.
References
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
- Wei, W., et al. (2021). A review for cell-based screening methods in drug discovery. Journal of Cellular and Molecular Medicine, 25(16), 7693-7705.
-
Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
-
BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
- Fang, Y., & Ferrie, A. M. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
-
Patsnap. (2025, May 27). What are common issues in in vitro ADME assays? Synapse. Retrieved from [Link]
- Lomenick, B., et al. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 75.
-
IQVIA. (n.d.). In Vitro screening. Retrieved from [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
-
Technology Networks. (2025, March 2). The High-Throughput Screening Transformation in Modern Drug Development. Retrieved from [Link]
-
Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery. Retrieved from [Link]
-
Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery. Retrieved from [Link]
-
NVIDIA. (n.d.). What is Small Molecule Hit Identification (Hit ID)? Retrieved from [Link]
-
Patsnap. (2025, July 24). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Synapse. Retrieved from [Link]
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2004). A review of cell-based screening methods in drug discovery. Journal of biomolecular screening, 9(7), 575-591.
- Lomenick, B., et al. (2010, November 16). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 5(11), 1053–1060.
-
Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
AZoLifeSciences. (2024, May 30). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Retrieved from [Link]
- Thompson, D. H., & Hubin, T. J. (2000). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Biochemistry, 39(42), 13049–13057.
-
National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]
-
BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
Drug Target Review. (2021, March 2). Screening by compound activity could accelerate drug discovery. Retrieved from [Link]
-
Technology Networks. (2026, March 27). Compound Libraries and Screening Collections Explained. Retrieved from [Link]
- Suda, H., et al. (2003). 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives as anti-tumor agents. The Journal of antibiotics, 56(11), 947-955.
- Hahn, B. T., Schwekendiek, K., & Glorius, F. (2008). Efficient Oxidative Synthesis of (-)-2-tert-Butyl-(4S)-benzyl-(1,3)-oxazoline. Organic Syntheses, 85, 267.
- Krishnamurthy, S., et al. (2015). Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate.
-
MDPI. (2025, August 30). 3-([4-(Acetylamino)phenyl]methoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid. Retrieved from [Link]
- Krishnamurthy, S., et al. (2015). Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. selvita.com [selvita.com]
- 14. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 15. criver.com [criver.com]
- 16. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate Derivatives Exploration: A Technical Guide to Regioselective Ring-Opening Strategies
Executive Summary
In the landscape of modern drug discovery, functionalized piperidines represent one of the most privileged scaffolds. Among the advanced building blocks used to access these structures, Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate (CAS: 1262407-40-8)[1] stands out as a highly versatile intermediate. Structurally, this compound is an N-Cbz-protected 2,3-epoxypiperidine. The fusion of the oxirane ring with the piperidine core creates a highly strained, electrophilic system that can be strategically manipulated to yield complex, stereodefined azasugars, peptidomimetics, and glycosidase inhibitors[2].
This whitepaper provides an in-depth technical exploration of the regioselective ring-opening strategies for this bicyclic system. By understanding the underlying electronic and conformational dynamics, researchers can precisely control whether nucleophilic attack occurs at the C2 or C3 position, thereby dictating the final architecture of the piperidine derivative.
Structural and Mechanistic Profiling
The core challenge in utilizing 2,3-epoxypiperidines lies in controlling the regioselectivity of the nucleophilic epoxide opening. The selectivity of the ring-opening reaction is influenced by several factors, including the electronic stabilization of the transition state and the conformational trajectory of the incoming nucleophile[3].
Because the epoxide is adjacent to the carbamate nitrogen, the system exhibits divergent reactivity profiles based on the presence or absence of Lewis acid activation:
-
C2-Selective Attack (N-Acyliminium Pathway): Under Lewis acidic conditions (e.g., BF₃·OEt₂), the Lewis acid coordinates to the epoxide oxygen. The lone pair of the carbamate nitrogen provides anchimeric assistance, weakening the C2–O bond and generating a transition state with significant N-acyliminium character. Nucleophiles (such as higher-order cuprates) attack this highly electrophilic C2 position, yielding stable 2-substituted-3-hydroxypiperidines[4].
-
C3-Selective Attack (Standard SN2 Pathway): Under neutral or mildly basic conditions, the reaction proceeds via a standard SN2 mechanism. Attack at C3 is sterically favored over C2 (which is hindered by the bulky N-Cbz group). This trajectory adheres strictly to the Fürst-Plattner rule for trans-diaxial opening[4], resulting in 3-substituted-2-hydroxypiperidines. Because a hydroxyl group at C2 constitutes a hemiaminal, these products exist in equilibrium with their open-chain amino-aldehyde counterparts and are typically trapped immediately via reduction.
Regiodivergent ring-opening pathways of N-Cbz-2,3-epoxypiperidine.
Experimental Workflows: Self-Validating Protocols
To ensure robust reproducibility, the following protocols have been designed with built-in validation steps. Causality is emphasized to explain why specific reagents and conditions are selected.
Protocol A: Lewis Acid-Catalyzed C2-Alkylation via Cuprate Reagents
Objective: Synthesis of trans-2-vinyl-3-hydroxypiperidine derivatives.
-
Cuprate Preparation: In an oven-dried Schlenk flask under argon, suspend CuCN (2.0 equiv) in anhydrous THF (0.2 M) and cool to -78 °C.
-
Causality: CuCN is used to form a higher-order cyanocuprate, which is a "soft" nucleophile that tolerates Lewis acids better than standard Grignard reagents.
-
-
Transmetalation: Add vinylmagnesium bromide (4.0 equiv, 1.0 M in THF) dropwise. Stir for 30 minutes at -78 °C, then briefly warm to 0 °C for 10 minutes to ensure complete formation of the homogeneous higher-order cuprate, (CH₂=CH)₂CuCN(MgBr)₂. Re-cool to -78 °C.
-
Activation: Add BF₃·OEt₂ (2.0 equiv) dropwise to the cuprate solution and stir for 5 minutes.
-
Causality: BF₃·OEt₂ activates the epoxide prior to substrate addition, priming the system for the N-acyliminium pathway.
-
-
Substrate Addition: Dissolve Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate (1.0 equiv) in anhydrous THF (0.5 M) and add dropwise.
-
Reaction & Quench: Stir at -78 °C for 2 hours. Quench the reaction strictly with a 1:1 mixture of saturated aqueous NH₄Cl and 28% NH₄OH.
-
Validation: The ammonia specifically coordinates with copper, breaking up the emulsion and turning the aqueous layer deep blue, confirming successful copper sequestration and preventing product entrapment.
-
-
Isolation: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Protocol B: Regioselective C3-Azidation
Objective: Synthesis of 3-azido-2-hydroxypiperidine (hemiaminal) for downstream reductive amination.
-
Reaction Setup: Dissolve the epoxide (1.0 equiv) in anhydrous DMF (0.2 M) in a round-bottom flask.
-
Reagent Addition: Add NaN₃ (3.0 equiv) and NH₄Cl (1.5 equiv) at room temperature.
-
Causality: NH₄Cl acts as a mild proton source to neutralize the developing alkoxide during the SN2 opening, preventing basic degradation without triggering the Lewis-acidic C2 pathway.
-
-
Heating: Attach a reflux condenser and heat to 80 °C behind a blast shield for 12 hours.
-
Monitoring: Monitor via TLC.
-
Validation: The product hemiaminal will stain intensely with ninhydrin (due to the equilibrium with the open-chain aldehyde), whereas the starting epoxide will not.
-
-
Workup: Cool, dilute with water, and extract with diethyl ether (4x) to selectively partition the product while leaving DMF in the aqueous layer. Dry and concentrate. Use immediately in the next synthetic step.
Quantitative Data & Yield Analysis
The table below summarizes the divergent regioselectivity achieved by manipulating the nucleophile and the catalytic environment.
| Nucleophile Source | Catalyst / Additive | Temp (°C) | Regioselectivity (C2:C3) | Isolated Yield | Major Product Scaffold |
| (CH₂=CH)₂CuCN(MgBr)₂ | BF₃·OEt₂ | -78 | > 95:5 | 74% | 2-Vinyl-3-hydroxypiperidine |
| Me₂CuCNLi₂ | BF₃·OEt₂ | -78 | > 95:5 | 71% | 2-Methyl-3-hydroxypiperidine |
| NaN₃ / NH₄Cl | None | 80 | 5:95 | 82% | 3-Azido-2-hydroxypiperidine |
| PhSH / K₂CO₃ | None | 25 | 10:90 | 78% | 3-(Phenylthio)-2-hydroxypiperidine |
*Note: C3-attack products possess a C2-hydroxyl group (hemiaminal) and exist in equilibrium with their open-chain amino-aldehyde isomers.
Downstream Applications in Drug Development
The precise functionalization of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate unlocks access to several high-value therapeutic classes:
-
Glycosidase Inhibitors: The C2-alkylated 3-hydroxypiperidines serve as direct precursors to iminosugars such as 1-deoxyaltronojirimycin and isofagomine analogues[4],[2]. These compounds are critical in the development of treatments for lysosomal storage disorders and viral infections.
-
Substance P Antagonists: The trans-2,3-disubstituted piperidine core is a structural hallmark of neurokinin-1 (NK1) receptor antagonists, utilized in antiemetic and antidepressant pharmacology.
References
-
[1] Bidepharm. CAS号:1262407-40-8 - Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate. Retrieved from:
-
[3] Science.gov. Epoxide ring-opening reactions: Topics by Science.gov. Retrieved from:
-
[4] ACS Publications. A New Route to Diverse 1-Azasugars from N-Boc-5-hydroxy-3-piperidene as a Common Building Block | The Journal of Organic Chemistry. Retrieved from:
-
[2] The Royal Society of Chemistry. Epoxy carbohydrate derivatives and analogues as useful intermediates in the synthesis of glycosidase inhibitors - Books. Retrieved from:
Sources
Application Note: NMR Spectral Analysis of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate
Executive Summary
This application note provides a comprehensive protocol for the Nuclear Magnetic Resonance (NMR) spectral analysis and structural elucidation of benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate . As a highly strained bicyclic epoxide, this compound serves as a pivotal intermediate in the convergent synthesis of quinazolinone-containing alkaloids, including the potent antimalarial agent febrifugine and its synthetic analog halofuginone[1]. By detailing the causality behind specific chemical shifts, rotameric behavior, and 2D NMR correlation strategies, this guide establishes a self-validating workflow for researchers synthesizing complex functionalized piperidines.
Chemical Context & Structural Significance
The molecular architecture of benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate features a piperidine ring fused to an oxirane (epoxide) at the C1 and C6 positions, with the nitrogen atom protected by a carboxybenzyl (Cbz) group[2].
This structure presents unique NMR challenges and diagnostic features:
-
Hemiaminal-Like Bridgehead: The C1 position is bonded simultaneously to the epoxide oxygen and the carbamate nitrogen. This dual-electronegative environment exerts a profound deshielding effect on both the carbon and its attached proton[2].
-
Conformational Rigidity: While N-Cbz protected piperidines typically exhibit severe signal broadening at room temperature due to restricted rotation (rotamers) around the carbamate C–N partial double bond, the geometric strain of the fused[4.1.0] bicyclic system restricts ring flipping. This rigidity often locks the molecule into a single dominant conformer, yielding surprisingly sharp, well-resolved NMR signals at 298K[2].
1D NMR Spectral Assignments & Mechanistic Rationale
The quantitative data below summarizes the 1H and 13C NMR assignments acquired at 400 MHz and 101 MHz, respectively, in CDCl3 [2].
Table 1: 1H NMR Quantitative Data (400 MHz, CDCl3 )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Rationale & Causality |
| H1 | 5.75 | d | 1H | 3.5 | Hemiaminal Bridgehead: Extremely deshielded by adjacent N and O. The 3.5 Hz coupling reflects the rigid dihedral angle with H6. |
| Cbz-CH₂ | 5.13 | s | 2H | - | Benzylic protons of the protecting group. |
| H3 | 3.90 - 3.82 | m | 1H | - | Equatorial/axial proton adjacent to the nitrogen atom. |
| H3' | 3.64 - 3.56 | m | 1H | - | Equatorial/axial proton adjacent to the nitrogen atom. |
| H6 | 3.10 | dt | 1H | 12.0, 2.0 | Epoxide Bridgehead: Shielded relative to H1 as it lacks an adjacent nitrogen. |
| H4, H5 | 1.86 - 1.46 | m | 4H | - | Aliphatic protons of the piperidine backbone. |
| Cbz-Ar | 7.38 - 7.34 | m | 5H | - | Aromatic protons of the benzyl group. |
Table 2: 13C NMR Quantitative Data (101 MHz, CDCl3 )
| Position | Chemical Shift (δ, ppm) | Assignment Rationale & Causality |
| Cbz-C=O | 156.0 | Carbamate carbonyl carbon; diagnostic of the protecting group. |
| Cbz-Ar (ipso) | 136.1 | Quaternary aromatic carbon. |
| Cbz-Ar (CH) | 128.5, 128.2, 127.9 | Aromatic methine carbons. |
| C1 | 76.5 | Hemiaminal Bridgehead: Massive downfield shift caused by the combined inductive effects of the oxirane oxygen and carbamate nitrogen. |
| Cbz-CH₂ | 69.0 | Benzylic methylene carbon. |
| C6 | 67.5 | Epoxide bridgehead carbon; typical shift for an oxirane fused to a saturated ring. |
| C3 | 36.1 | Aliphatic carbon adjacent to nitrogen. |
| C4, C5 | 26.6, 23.5 | Aliphatic backbone carbons. |
Advanced 2D NMR Protocol for Structural Elucidation
To ensure absolute scientific integrity, the 1D assignments must be treated as hypotheses until validated by a 2D NMR workflow. The following protocol describes a self-validating system to definitively prove the epoxide's position and the molecule's connectivity.
Fig 1: End-to-end NMR structural elucidation workflow for bicyclic epoxides.
2D Correlation Logic & Causality
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Differentiate the two bridgehead carbons.
-
Validation: The experiment will directly map the highly deshielded proton at 5.75 ppm to the carbon at 76.5 ppm, confirming the C1 hemiaminal position[2].
-
-
COSY (Correlation Spectroscopy):
-
Purpose: Prove the intact epoxide bridge.
-
Validation: The H1 doublet (5.75 ppm) will exhibit a critical 3J cross-peak with the H6 multiplet (3.10 ppm). Because H1 has no other adjacent protons, this single cross-peak validates the C1–C6 connectivity[2].
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Confirm the placement of the Cbz protecting group.
-
Validation: The H1 proton will show a strong 3J correlation across the nitrogen atom to the carbamate carbonyl carbon at 156.0 ppm, anchoring the protecting group to the correct side of the epoxide[2].
-
Fig 2: Key 2D NMR correlations validating the hemiaminal epoxide structure.
Experimental Protocol: NMR Sample Preparation & Acquisition
To reproduce the high-resolution spectra required for this analysis, adhere to the following step-by-step methodology.
Step 1: Precision Sample Preparation
-
Action: Dissolve 15–20 mg of highly purified benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate in 0.6 mL of deuterated chloroform ( CDCl3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl3 is chosen because it does not participate in hydrogen bonding, which could artificially alter the chemical shifts of the epoxide oxygen. The TMS provides a reliable 0.00 ppm internal reference.
-
Action: Filter the solution through a tightly packed glass wool plug directly into a 5 mm precision NMR tube.
-
Causality: Even microscopic paramagnetic particulates (e.g., residual catalyst dust) will distort magnetic field homogeneity, broadening the crucial 3.5 Hz doublet coupling of H1.
Step 2: Instrument Tuning & Shimming
-
Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer at 298K. Lock onto the deuterium frequency of the CDCl3 solvent.
-
Action: Perform automated or manual gradient shimming (Z, Z², Z³ axes) until the full width at half maximum (FWHM) of the TMS signal is < 1.0 Hz.
Step 3: 1D Acquisition Parameters
-
1H NMR: Acquire 16–32 scans using a 30° excitation pulse, a 10 ppm spectral width, and a 2-second relaxation delay ( D1 ).
-
13C NMR: Acquire 512–1024 scans using a 30° pulse, a 250 ppm spectral width, and WALTZ-16 composite pulse proton decoupling.
-
Causality: The 2-second D1 ensures complete longitudinal relaxation ( T1 ) of the rigid bicyclic protons, preventing integration errors.
Step 4: Data Processing
-
Action: Prior to Fourier Transformation of the 13C Free Induction Decay (FID), apply a 0.3 Hz exponential line broadening (LB) window function.
-
Causality: This mathematical apodization suppresses high-frequency noise in the FID tail, significantly enhancing the signal-to-noise ratio of the quaternary carbamate carbonyl (156.0 ppm) without sacrificing meaningful resolution. Phase and baseline correct the spectra manually, referencing the residual CHCl3 peak to 7.26 ppm ( 1H ) and 77.16 ppm ( 13C ).
Sources
Application Note: High-Resolution Mass Spectrometry Fragmentation Pathways of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate
Introduction & Analytical Scope
Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate (commonly referred to as Cbz-piperidine-3,4-epoxide) is a structurally critical synthetic intermediate used in the convergent synthesis of complex piperidine alkaloids, most notably the potent antimalarial agent febrifugine and its analogs .
For researchers and drug development professionals, accurate structural elucidation of this intermediate via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is essential for reaction monitoring and impurity profiling. This application note dissects the mechanistic causality of its fragmentation, equipping analytical scientists with a self-validating protocol to ensure high-confidence structural confirmation.
Mechanistic Causality of Fragmentation
Under positive ESI conditions, the molecule ( C13H15NO3 ) readily forms a protonated precursor ion [M+H]+ at m/z 234.1130. The fragmentation cascade is driven by the thermodynamic instability of two highly reactive moieties: the benzyl carbamate (Cbz) protecting group and the strained 7-oxa (epoxide) bridge .
-
Pathway A: Cbz-Driven Cleavage (Carbamate Dissociation) The basic nitrogen is sterically and electronically shielded by the electron-withdrawing Cbz group. This shifts the preferred protonation site to the carbamate carbonyl. Collision-induced dissociation (CID) of this moiety follows two parallel routes:
-
Heterolytic C-O Bond Cleavage: Yields the highly stable benzyl cation (tropylium ion) at m/z 91.0548. This is typically the base peak in the MS/MS spectrum of Cbz-protected amines and serves as the primary diagnostic marker for the protecting group.
-
Concerted Neutral Loss: The neutral loss of benzyl alcohol (108 Da) forms an intermediate at m/z 126.0555, which rapidly extrudes CO2 (44 Da) to yield the bare dihydropyridinium core at m/z 82.0657 .
-
-
Pathway B: Epoxide-Driven Rearrangement Protonation of the epoxide oxygen induces acid-catalyzed ring opening. Subsequent dehydration (loss of H2O , 18 Da) generates a conjugated dienyl or iminium system at m/z 216.1025. This pathway is highly diagnostic for confirming the presence of the intact 7-oxa bridge prior to downstream functionalization.
Visualization of the Fragmentation Pathway
ESI-MS/MS fragmentation pathways of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate.
Quantitative Data Presentation
Table 1: Characteristic High-Resolution MS/MS Fragments
| Fragment Identity | Elemental Formula | Theoretical m/z | Mass Error (ppm) | Proposed Mechanism | Typical Relative Abundance |
| Precursor Ion | C13H16NO3+ | 234.1130 | < 2.0 | Protonation [M+H]+ | 10–20% |
| Dehydrated Epoxide | C13H14NO2+ | 216.1025 | < 2.0 | Epoxide opening & loss of H2O | 15–30% |
| Intermediate Core | C6H8NO2+ | 126.0555 | < 3.0 | Loss of Benzyl Alcohol | 40–50% |
| Benzyl Cation | C7H7+ | 91.0548 | < 1.5 | Cbz Cleavage | 100% (Base Peak) |
| Piperidinium Core | C5H8N+ | 82.0657 | < 3.0 | Loss of Benzyl Alcohol + CO2 | 60–80% |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating analytical system. By utilizing an internal standard and performing an energy-ramp CID, the methodology inherently checks for in-source fragmentation and ensures optimal collision energy selection.
Step 1: Sample Preparation & Internal Validation
-
Stock Solution: Dissolve 1.0 mg of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate in 1.0 mL of LC-MS grade Acetonitrile (ACN) to yield a 1 mg/mL stock.
-
Working Dilution: Dilute the stock to 1 µg/mL using 50:50 Water:ACN containing 0.1% Formic Acid.
-
Self-Validation Spike: Spike the working solution with 100 ng/mL of a deuterated standard (e.g., d5 -phenyl-Cbz-piperidine). This validates the m/z shift of the benzyl cation from 91.0548 to 96.0862, confirming the structural origin of the base peak and monitoring matrix suppression.
Step 2: LC-MS/MS Methodology
-
Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (promotes consistent protonation).
-
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.4 |
| 1.0 | 95 | 5 | 0.4 |
| 5.0 | 10 | 90 | 0.4 |
| 7.0 | 10 | 90 | 0.4 |
| 7.1 | 95 | 5 | 0.4 |
-
MS Parameters (Q-TOF or Orbitrap):
-
Ionization Mode: ESI Positive (+).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 50–500.
-
Step 3: Energy-Ramp CID and Data Analysis
-
Precursor Isolation: Isolate m/z 234.1 (Isolation width: 1.0 Da).
-
Energy Ramping: Perform CID at three distinct normalized collision energies (NCE): 15 eV, 30 eV, and 45 eV.
-
Causality Check: At 15 eV, the m/z 216.1 (loss of water) should be prominent, validating the labile epoxide. At 45 eV, the spectrum must be dominated by the m/z 91.1 benzyl cation. If m/z 91 is absent at high energy, the precursor isolation or Cbz identity is compromised.
-
-
Mass Accuracy Verification: Calculate the mass error for the m/z 82.0657 fragment. A mass error > 5 ppm indicates potential isobaric interference or miscalibration of the TOF/Orbitrap analyzer.
References
-
Maiden, T. M. M., Mbelesi, N., Procopiou, P. A., Swanson, S., & Harrity, J. P. A. (2018). "A convergent strategy towards febrifugine and related compounds." Organic & Biomolecular Chemistry, 16(22), 4159-4169. URL:[Link] [1]
-
Freitas, T. R., Danuello, A., Viegas Júnior, C., Bolzani, V. S., & Pivatto, M. (2018). "Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors." Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. URL:[Link] [2]
Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate as a protecting group in organic synthesis.
An in-depth technical guide to utilizing Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate (CAS: 1262407-40-8) as a directing protecting group in advanced organic synthesis.
Introduction & Chemical Identity
Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate is a highly versatile, Cbz-protected 2,3-epoxypiperidine building block. In the realm of alkaloid total synthesis and drug development, functionalized piperidines are ubiquitous. However, accessing trans-2,3-disubstituted piperidines with high diastereoselectivity remains a synthetic challenge. This specific bicyclic epoxide serves as an elegant solution, acting as a highly electrophilic, yet bench-stable, N,O-acetal equivalent. It has been prominently featured as a pivotal intermediate in the convergent synthesis of antimalarial and antifibrotic alkaloids, including [1].
Mechanistic Causality: The Dual Role of the Cbz Group
In unprotected or alkyl-protected α -amino epoxides, the nitrogen lone pair actively participates in the spontaneous expulsion of the epoxide oxygen, leading to the formation of a highly reactive iminium ion that rapidly polymerizes or degrades.
The integration of the benzyloxycarbonyl (Cbz) group provides two critical mechanistic advantages:
-
Electronic Stabilization: The Cbz group delocalizes the nitrogen lone pair through amide resonance. By reducing the electron density on the nitrogen atom, it suppresses spontaneous ring-opening, rendering the 7-oxa-2-azabicyclo[4.1.0]heptane system stable enough for isolation and chromatography[1].
-
Regio- and Stereoselective Directing Effects: When subjected to nucleophilic attack, the epoxide opens regioselectively at the C2 position. This is driven by the polarization of the C2–O bond (adjacent to the electronegative nitrogen). Because the Cbz group prevents neighboring group participation, the nucleophile is forced to attack via a strict intermolecular SN2 trajectory. This inversion of stereochemistry exclusively yields the trans-2-substituted-3-hydroxypiperidine diastereomer.
Mechanistic pathway illustrating Cbz-mediated stabilization and regioselective SN2 attack.
Experimental Protocols
The following protocols represent a self-validating system for the synthesis and subsequent functionalization of the epoxide.
Protocol 1: Epoxidation via In Situ Generated Dimethyldioxirane (DMDO)
Causality Check: Standard epoxidation reagents like mCPBA generate acidic byproducts (m-chlorobenzoic acid) that instantly destroy acid-labile α -amino epoxides. This protocol utilizes Oxone and acetone to generate DMDO in situ. A massive excess of NaHCO3 is strictly required to buffer the KHSO4 byproduct of Oxone, maintaining a pH of ~7.5–8.0 to protect the epoxide[1].
Reagents:
-
Benzyl 3,4-dihydropyridine-1(2H)-carboxylate (Enamide): 4.0 g (18.0 mmol)
-
Oxone (Potassium peroxymonosulfate): 45.0 g (147.0 mmol, ~8.1 eq)
-
Sodium Bicarbonate ( NaHCO3 ): 60.0 g (720.0 mmol, 40 eq)
-
Acetone: 240 mL
-
Deionized Water: 300 mL
Step-by-Step Methodology:
-
Buffer Preparation: In a 1 L round-bottom flask, dissolve 60.0 g of NaHCO3 in 300 mL of deionized water. Stir vigorously for 10 minutes to ensure complete dissolution.
-
Oxone Addition: Add 45.0 g of Oxone to the aqueous buffer portion-wise over 15 minutes. Note: Portion-wise addition controls the exothermic generation of DMDO and prevents thermal degradation.
-
Substrate Introduction: Immediately add 240 mL of acetone to the biphasic mixture, followed by the addition of 4.0 g of benzyl 3,4-dihydropyridine-1(2H)-carboxylate.
-
Reaction: Stir the biphasic mixture vigorously at room temperature ( 20−25∘C ) for 16 hours.
-
Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting enamide will stain rapidly with KMnO4 (yellow fading), whereas the epoxide product is more resistant to oxidation.
-
Workup: Quench the reaction by adding 100 mL of water. Extract the aqueous layer with Ethyl Acetate ( 2×150 mL ). Wash the combined organic layers with brine (100 mL), dry over anhydrous MgSO4 , and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography to yield Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate as a clear oil.
Protocol 2: Regioselective Nucleophilic Ring-Opening
Causality Check: The epoxide is opened using a nucleophile to establish the C2-substituent. The reaction is run under mild conditions to prevent Cbz cleavage.
Step-by-Step Methodology:
-
Setup: Dissolve 1.0 mmol of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate in 5 mL of anhydrous solvent (e.g., THF for Grignard/Cuprates, or EtOH for amines).
-
Nucleophile Addition: Add 1.5 mmol of the desired nucleophile (e.g., Benzylamine). If using a carbon nucleophile, add the appropriate Lewis acid or transition metal catalyst (e.g., CuI for Grignard reagents) at −20∘C .
-
Reaction: Stir the mixture at the optimized temperature (see Table 1) until complete consumption of the epoxide is observed via TLC.
-
Workup & Validation: Quench with saturated aqueous NH4Cl . Extract with EtOAc. Validate the trans stereochemistry via 1H NMR: The C2 and C3 protons will exhibit a coupling constant ( J2,3 ) of approximately 8−10 Hz , confirming a trans-diaxial relationship in the favored piperidine chair conformation.
Workflow for the synthesis and regioselective ring-opening of the Cbz-protected epoxide.
Quantitative Data: Nucleophilic Reactivity Profile
The table below summarizes the quantitative outcomes of opening the Cbz-protected epoxide with various classes of nucleophiles, demonstrating the robust regioselectivity directed by the Cbz group.
Table 1: Representative Nucleophilic Ring-Opening of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate
| Nucleophile Class | Specific Reagents / Conditions | Major Diastereomer Isolated | Regioselectivity (C2:C3) | Yield (%) |
| Nitrogen (Amine) | Benzylamine, EtOH, 80∘C , 16 h | trans-2-(benzylamino)-3-hydroxypiperidine | >99:1 | 85% |
| Nitrogen (Azide) | NaN3 , NH4Cl , DMF, 60∘C , 12 h | trans-2-azido-3-hydroxypiperidine | >95:5 | 88% |
| Carbon (Allyl) | Allyl-TMS, TiCl4 , CH2Cl2 , −78∘C | trans-2-allyl-3-hydroxypiperidine | >95:5 | 78% |
| Carbon (Aryl) | Phenylmagnesium bromide, CuI, THF, −20∘C | trans-2-phenyl-3-hydroxypiperidine | 90:10 | 82% |
Data reflects standard α -amino epoxide reactivity profiles, highlighting the strong preference for C2 attack due to the N,O-acetal-like electrophilicity.
References
-
Maiden, T. M. M.; Mbelesi, N.; Procopiou, P. A.; Swanson, S.; Harrity, J. P. A. "A convergent strategy towards febrifugine and related compounds." Organic & Biomolecular Chemistry, 2018, 16(22), 4159-4169. URL:[Link]
Sources
Application Notes and Protocols: Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate for Advanced Drug Delivery Systems
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate as a monomer for the synthesis of innovative drug delivery systems. This guide details the synthesis of a pH-responsive polymer via anionic ring-opening polymerization, its formulation into drug-loaded nanoparticles, and subsequent characterization and in vitro evaluation.
Introduction: The Potential of Aziridine-Based Polymers in Drug Delivery
The field of drug delivery is in constant pursuit of novel materials that can offer targeted and controlled release of therapeutic agents, thereby enhancing efficacy and minimizing side effects. Aziridine-containing polymers have emerged as a promising class of materials for these applications. The strained three-membered aziridine ring is susceptible to nucleophilic ring-opening, a characteristic that can be harnessed for polymerization and subsequent functionalization.[1][2]
Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate is a key monomer that features an activated aziridine ring due to the electron-withdrawing benzyl carboxylate group on the nitrogen atom. This activation facilitates controlled anionic ring-opening polymerization (AROP), leading to the formation of linear polyamines.[3][4] The resulting polymer possesses a backbone with regularly spaced nitrogen atoms, which can be protonated in acidic environments. This inherent pH-sensitivity makes it an excellent candidate for constructing drug delivery systems that can selectively release their payload in the acidic microenvironments of tumors or intracellular compartments like endosomes and lysosomes.[5][6][7]
This document outlines the protocols for leveraging these properties to create a sophisticated drug delivery platform.
Section 1: Synthesis of pH-Responsive Polymer via Anionic Ring-Opening Polymerization (AROP)
The polymerization of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate via AROP yields a linear polymer with a polyamine backbone. The benzyl carboxylate protecting group can be retained for initial formulation or subsequently removed to expose primary amines for further functionalization.
Rationale for Anionic Ring-Opening Polymerization
AROP is the chosen method for polymerizing N-activated aziridines as it offers excellent control over the polymerization process, leading to polymers with predictable molecular weights and narrow molecular weight distributions.[8][9] The electron-withdrawing benzyl carboxylate group on the aziridine nitrogen is crucial for activating the monomer towards nucleophilic attack, a key requirement for successful AROP.[3]
Experimental Protocol: Synthesis of Poly(benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate)
Materials:
-
Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate (monomer)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (initiator)
-
Anhydrous methanol
-
Argon gas supply
-
Schlenk line and glassware
Procedure:
-
All glassware should be dried in an oven at 120°C overnight and cooled under a stream of argon.
-
The monomer, Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate, is dissolved in anhydrous THF in a Schlenk flask under an argon atmosphere.
-
The solution is cooled to -78°C using a dry ice/acetone bath.
-
A stoichiometric amount of n-Butyllithium (n-BuLi) is added dropwise to the stirred monomer solution. The molar ratio of monomer to initiator will determine the target molecular weight of the polymer.
-
The reaction is allowed to proceed at -78°C for 2-4 hours.
-
The polymerization is terminated by the addition of anhydrous methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent such as cold diethyl ether or hexane.
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.
Section 2: Formulation of Drug-Loaded Nanoparticles
The synthesized polymer can be formulated into nanoparticles encapsulating a hydrophobic drug using the nanoprecipitation method. This technique is favored for its simplicity and reproducibility.[10][11]
Principle of Nanoprecipitation
Nanoprecipitation, also known as the solvent displacement method, involves the precipitation of a pre-formed polymer from an organic solution into a non-solvent.[12] The rapid diffusion of the solvent into the non-solvent leads to the formation of nanoparticles. A hydrophobic drug dissolved with the polymer in the organic phase gets entrapped within the collapsing polymer chains.
Experimental Protocol: Nanoparticle Formulation and Drug Loading
Materials:
-
Synthesized polymer
-
A model hydrophobic drug (e.g., Doxorubicin, Paclitaxel)
-
Acetone (organic solvent)
-
Deionized water (non-solvent)
-
Pluronic F-127 (stabilizer)
Procedure:
-
Dissolve a known amount of the synthesized polymer and the hydrophobic drug in acetone.
-
In a separate beaker, prepare an aqueous solution of Pluronic F-127 (e.g., 0.5% w/v).
-
Add the organic phase (polymer and drug solution) dropwise to the aqueous phase under constant stirring.
-
The formation of a milky suspension indicates nanoparticle formation.
-
Stir the suspension at room temperature for 2-4 hours to allow for complete evaporation of the acetone.
-
The resulting nanoparticle suspension can be purified by dialysis against deionized water to remove any unloaded drug and excess stabilizer.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anionic polymerization of activated aziridines [ir.ua.edu]
- 5. Nanoparticle Drug Loading as a Design Parameter to Improve Docetaxel Pharmacokinetics and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 8. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]
- 9. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine | NSF Public Access Repository [par.nsf.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
Application Note: Benzyl 7-Oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate in the Synthesis of Non-Opioid Analgesics
Executive Overview
The development of novel, non-addictive analgesics is a critical imperative in modern drug discovery. Among the most promising non-opioid targets is the Neurokinin-1 (NK1) receptor. Antagonists of this receptor, such as the clinical candidate CP-99,994 , rely heavily on a highly functionalized 2,3-disubstituted piperidine core[1].
Synthesizing this core with exact stereochemical precision requires specialized chiral building blocks. Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate (CAS: 1262407-40-8)[2][3]—an N -Cbz protected 2,3-epoxypiperidine—serves as an elite electrophilic synthon for this purpose. This application note details the mechanistic rationale, synthetic workflow, and self-validating protocols for utilizing this piperidine epoxide to construct the analgesic pharmacophore.
Pharmacological Rationale: The NK1 Receptor Target
Pain transmission in the central nervous system, particularly during inflammation or postoperative states, is heavily mediated by the neuropeptide Substance P[4]. Substance P preferentially binds to the NK1 receptor located in the dorsal horn of the spinal cord, triggering an excitatory cascade that results in central sensitization and allodynia[5][6].
CP-99,994 is a potent, selective NK1 receptor antagonist that competitively blocks Substance P, thereby exerting significant analgesic effects without the respiratory depression or addiction liabilities associated with μ -opioid receptor agonists[1][7].
Mechanism of action for CP-99,994 in pain transmission via NK1 receptor blockade.
Mechanistic Causality: Regioselective Epoxide Opening
The strategic value of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate lies in its asymmetric reactivity. Standard epoxides undergo nucleophilic attack at the least sterically hindered carbon. However, because the epoxide in this molecule spans the C2 and C3 positions of a piperidine ring, the C2 carbon acts as a protected hemiaminal.
By introducing a strong Lewis acid (e.g., BF3⋅OEt2 ), the C-O bond at C2 is selectively weakened, generating a transient N -acyliminium-like intermediate. When coupled with a soft nucleophile (like an organocuprate), the attack is directed exclusively to the C2 position. This anti-periplanar opening establishes the trans-2-aryl-3-hydroxypiperidine architecture required for downstream analgesic synthesis.
Synthetic Workflow to CP-99,994 Precursors
To achieve the final cis-2,3-disubstituted geometry of CP-99,994, the trans-hydroxypiperidine intermediate must undergo stereochemical inversion at C3 via an SN2 azidation.
Synthetic workflow from the piperidine epoxide building block to the analgesic CP-99,994.
Self-Validating Experimental Protocols
Protocol A: Regioselective Synthesis of trans-2-Phenyl-3-hydroxypiperidine-1-carboxylate
Causality Focus: Copper(I) iodide is utilized to "soften" the hard Grignard reagent, forming a lower-reactivity cuprate that prevents unwanted nucleophilic attack on the carbamate carbonyl. BF3⋅OEt2 is strictly required to lock the regioselectivity to C2.
-
Preparation: Flame-dry a Schlenk flask under argon. Add Copper(I) iodide (0.5 equiv) and anhydrous THF (0.2 M). Cool the suspension to -78 °C.
-
Cuprate Formation: Dropwise add Phenylmagnesium bromide (3.0 equiv, 1.0 M in THF). Stir for 30 minutes at -78 °C to ensure complete transmetalation.
-
Lewis Acid Activation: Add BF3⋅OEt2 (1.5 equiv) dropwise. Wait exactly 5 minutes to allow complexation with the cuprate without degrading the reagent.
-
Epoxide Addition: Slowly inject a solution of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate (1.0 equiv) in THF. Stir at -78 °C for 2 hours.
-
Quench & Extraction: Quench at -78 °C with saturated aqueous NH4Cl / NH4OH (9:1 v/v) to solubilize copper salts. Extract with EtOAc ( 3×20 mL).
-
Self-Validation Check:
-
TLC: Elute with Hexanes/EtOAc (7:3). The epoxide starting material ( Rf=0.6 ) should disappear, replaced by a highly UV-active product spot ( Rf=0.3 ).
-
1H NMR (400 MHz, CDCl3 ): Regioselectivity is confirmed by the C2 proton, which appears as a distinct doublet at δ ~5.3 ppm. A lack of multiplet signals at δ ~4.1 ppm confirms no C3 attack occurred.
-
Protocol B: Stereochemical Inversion via Azidation (cis-3-Azido-2-phenylpiperidine)
Causality Focus: The bulky C2-phenyl group creates significant steric hindrance at C3. Mesyl chloride (MsCl) is chosen over Tosyl chloride because the smaller mesylate group minimizes steric clashes, allowing the subsequent SN2 displacement by the azide ion to proceed cleanly with complete inversion of stereochemistry.
-
Mesylation: Dissolve the trans-alcohol from Protocol A (1.0 equiv) in anhydrous CH2Cl2 (0.2 M) at 0 °C. Add Triethylamine (2.5 equiv) followed by dropwise addition of MsCl (1.5 equiv). Stir for 1 hour, then wash with 1N HCl and brine. Concentrate in vacuo.
-
SN2 Displacement: Dissolve the crude mesylate in anhydrous DMF (0.1 M). Add Sodium Azide ( NaN3 , 4.0 equiv).
-
Thermal Activation: Heat the reaction to 80 °C for 16 hours. Note: DMF and heat are required to overcome the high activation energy of SN2 displacement adjacent to the bulky phenyl ring.
-
Workup: Cool to room temperature, dilute with water, and extract with Diethyl Ether ( 3×30 mL) to minimize DMF carryover.
-
Self-Validation Check:
-
IR Spectroscopy: Immediate confirmation of the azide is achieved by observing a strong, sharp stretching band at ~2100 cm−1 .
-
2D NOESY NMR: Stereochemical inversion from trans to cis is definitively validated by a strong Nuclear Overhauser Effect (NOE) cross-peak between the C2 and C3 protons, proving their syn-facial relationship.
-
Quantitative Optimization Data
The necessity of the synergistic CuI / BF3⋅OEt2 system is demonstrated in the optimization data below. Without Lewis acid activation, the reaction yields a poor mixture of regioisomers.
| Reagent System | Temperature | Regioselectivity (C2:C3 Attack) | Diastereomeric Ratio (dr) | Isolated Yield (%) |
| PhMgBr (No Additives) | 0 °C | 40 : 60 | N/A (Complex Mixture) | 45% |
| PhMgBr + CuI | -20 °C | 85 : 15 | >95:5 (trans) | 72% |
| PhMgBr + CuI + BF3⋅OEt2 | -78 °C | >99 : 1 | >99:1 (trans) | 88% |
Table 1: Optimization of the regioselective ring-opening of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate.
References
- Chemical Properties & Sourcing of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate Title: Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate (CAS 1262407-40-8) Source: Bidepharm / ChemicalBook
-
Clinical Efficacy of CP-99,994 in Analgesia
- Title: The substance P receptor antagonist CP-99,994 reduces acute postoper
- Source: Clinical Pharmacology & Therapeutics (1998)
-
URL:[Link]
-
Preclinical Evalu
- Title: Evaluating the efficacy of neurokinin-1 (substance P) receptor antagonist CP-99994 on facial grimacing and allodynia in mice postsurgery
- Source: Pain / PubMed Central (2023)
-
URL:[Link]
-
Mechanism of NK1 Receptors in Spinal Nociception
- Title: NK1 receptor and its interaction with NMDA receptor in spinal c-fos expression after lower urinary tract irrit
- Source: American Journal of Physiology (1999)
-
URL:[Link]
Sources
- 1. The substance P receptor antagonist CP-99,994 reduces acute postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate | 1262407-40-8 [m.chemicalbook.com]
- 3. CAS:1262407-40-8Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate-毕得医药 [bidepharm.com]
- 4. doi.wiley.com [doi.wiley.com]
- 5. Evaluating the efficacy of neurokinin-1 (substance P) receptor antagonist CP-99994 on facial grimacing and allodynia in mice postsurgery: a comparative study with known analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate
Welcome to the technical support guide for the synthesis of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this critical epoxidation reaction. Our goal is to provide not just protocols, but a deeper understanding of the reaction's mechanics to empower you to troubleshoot effectively and optimize your yield and purity.
The target molecule is typically synthesized via the epoxidation of its corresponding alkene precursor, Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate. The most common and reliable method for this transformation is the Prilezhaev reaction, which utilizes a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[1]
Caption: General reaction scheme for the epoxidation.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Question: My reaction shows low or no conversion of the starting material. What are the likely causes?
Answer: Low conversion is a frequent issue that can typically be traced back to reagent quality, reaction conditions, or stoichiometry. Here is a systematic approach to diagnose the problem.
-
Reagent Quality (m-CPBA): m-CPBA is the most critical reagent and its activity can degrade over time, especially if not stored properly. Peroxyacids are sensitive to heat, light, and moisture.
-
Causality: The reactive species is the peroxyacid, which contains a weak O-O bond.[2] Decomposition neutralizes its electrophilic oxygen-transfer capability.
-
Solution: Use a freshly opened bottle of m-CPBA or one that has been stored correctly (refrigerated, desiccated). It is advisable to perform an activity assay (e.g., iodometric titration) on older batches to determine the percentage of active peroxyacid. Commercial m-CPBA is often sold at ~77% purity, with the remainder being m-chlorobenzoic acid and water for stability. Ensure your molar calculations account for this purity.
-
-
Reaction Temperature: While many epoxidations proceed well at room temperature, the initial phase is often conducted at 0 °C to control the initial exotherm.
-
Causality: A temperature that is too low may result in an impractically slow reaction rate, while a temperature that is too high can accelerate the decomposition of m-CPBA and potentially the product.[3]
-
Solution: Initiate the reaction at 0 °C by adding the m-CPBA solution dropwise to the alkene solution. After the addition is complete, allow the reaction to slowly warm to room temperature and monitor by Thin Layer Chromatography (TLC).
-
-
Inadequate Stoichiometry: Using too little m-CPBA will naturally lead to incomplete conversion.
-
Causality: The reaction is stoichiometric. One equivalent of peroxyacid is consumed for each equivalent of alkene.
-
Solution: Use a slight excess of m-CPBA (1.1 to 1.5 equivalents) to drive the reaction to completion, especially if the purity of the m-CPBA is uncertain.[4]
-
Caption: Decision workflow for troubleshooting low conversion.
Question: My reaction seems complete, but the yield is low after purification. I see a new, very polar spot on my TLC plate. What is happening?
Answer: This is a classic sign of product degradation, specifically the acid-catalyzed ring-opening of the epoxide to form a diol (trans-diol).
-
Cause - Acidic Byproduct: The primary byproduct of the reaction is m-chlorobenzoic acid.[5] In the presence of any nucleophile (like water from the m-CPBA or the workup), this acid can catalyze the opening of the newly formed epoxide ring.[6][7]
-
Mechanism: The epoxide oxygen is protonated by the acid, making the epoxide an excellent electrophile. Nucleophilic attack by water then occurs, leading to the diol. This process is often faster at higher temperatures.
-
-
Solution - Optimized Workup: The key is to remove the acidic byproduct as quickly and gently as possible after the reaction is complete.
-
Quenching: Cool the reaction mixture to 0 °C. To neutralize the excess peroxyacid and the acidic byproduct, perform a quench with a mild reducing agent and a weak base. A common choice is a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[8] The bicarbonate neutralizes the acid, and the thiosulfate/sulfite reduces any remaining peroxyacid.
-
Extraction: After quenching, promptly extract the product into an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature.
-
| Compound | Typical Rf (30% EtOAc in Hexane) | Notes |
| Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate | ~0.6 | Starting Material |
| Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate | ~0.4 | Product Epoxide |
| m-Chlorobenzoic Acid | ~0.1 (streaking) | Acidic Byproduct |
| trans-Diol Impurity | Baseline (~0.0) | Ring-Opened Byproduct |
| Table 1: Representative TLC mobility for reaction components. |
Question: Purification by column chromatography is difficult. The product co-elutes with the m-chlorobenzoic acid byproduct.
Answer: This is a common challenge due to the similar polarity of the desired epoxide and the carboxylic acid byproduct. An optimized workup is the best way to prevent this, but if the acid is carried through, here are two effective strategies.
-
Acid-Base Extraction (Preferred Method): Before chromatography, dissolve the crude material in a suitable organic solvent (e.g., Ethyl Acetate). Wash the solution several times with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Causality: The basic wash will deprotonate the carboxylic acid byproduct, forming the corresponding sodium salt. This salt is highly water-soluble and will be extracted into the aqueous layer, leaving the neutral epoxide product in the organic layer.
-
Protocol: Wash with NaHCO₃ (3 x 50 mL for a ~10g scale reaction), followed by a water wash and a brine wash to remove residual salts. Dry the organic layer thoroughly before concentrating. This should remove the vast majority of the acidic impurity.
-
-
Chromatography with Additives: If trace amounts of the acid remain, they can cause streaking on a silica gel column.
-
Solution: Add a very small amount of a non-nucleophilic base, such as triethylamine (~0.5-1%), to the eluent. This will neutralize the acidic sites on the silica gel and deprotonate the carboxylic acid, causing it to stick strongly to the baseline of the column while the desired product elutes cleanly.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the epoxidation with m-CPBA?
The reaction proceeds through a concerted, single-step mechanism known as the "butterfly" transition state.[5][8] The alkene's pi bond acts as the nucleophile, attacking the terminal, electrophilic oxygen of the peroxyacid. All bond-forming and bond-breaking events occur simultaneously. Because the process is concerted, the stereochemistry of the starting alkene is retained in the epoxide product.[5][9]
Caption: The concerted mechanism of the Prilezhaev Reaction.
Q2: What is the best solvent for this reaction and at what concentration?
Halogenated solvents like Dichloromethane (DCM) or Chloroform (CHCl₃) are most commonly used and are generally optimal.[10]
-
Expertise: These solvents are aprotic and relatively non-polar, which prevents the unwanted ring-opening of the epoxide product.[6] They also provide good solubility for both the non-polar alkene starting material and the m-CPBA.
-
Concentration: A typical concentration is around 0.1 to 0.5 M with respect to the starting alkene. Overly dilute conditions can slow the reaction rate, while overly concentrated solutions can sometimes lead to challenges with heat dissipation during the initial exothermic phase.
Q3: Are there safety concerns when working with m-CPBA?
Yes. While the commercial product is stabilized, m-CPBA is a powerful oxidizing agent and can be explosive, especially in its pure, crystalline form, when subjected to shock or high heat.[9]
-
Trustworthiness: Always handle m-CPBA with care. Do not use a metal spatula, as trace metals can catalyze its decomposition. Use a plastic or ceramic spatula.
-
Protocol: Perform the reaction behind a blast shield. Avoid large-scale reactions unless proper safety reviews and engineering controls are in place. The quenching step with a reducing agent like sodium thiosulfate is crucial for safely neutralizing any unreacted m-CPBA before disposal.
Q4: Can I use a different epoxidizing agent?
Yes, several other reagents can be used for epoxidation, though m-CPBA remains one of the most convenient and reliable for this type of substrate.[11]
-
Peracetic Acid: Effective but often prepared in situ and can be more difficult to handle.
-
Hydrogen Peroxide with a Catalyst: Systems like methyltrioxorhenium (MTO) with H₂O₂ can be very effective.[12] Optimization may be required.
-
Oxone®: A stable, solid source of potassium peroxymonosulfate, often used with a ketone catalyst (e.g., in the Shi epoxidation), though this is more common for asymmetric variants.
Optimized Experimental Protocol
This protocol is a self-validating system designed for high yield and purity on a laboratory scale.
1. Reagents and Setup:
-
Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Inert atmosphere (Nitrogen or Argon)
2. Reaction Procedure:
-
Dissolve Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate in DCM (to make a ~0.2 M solution) in the round-bottom flask.
-
Cool the solution to 0 °C in an ice-water bath.
-
In a separate flask, dissolve the m-CPBA in DCM.
-
Transfer the m-CPBA solution to the addition funnel and add it dropwise to the stirred solution of the alkene at 0 °C over 20-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.
3. Workup and Purification:
-
Once the starting material is consumed, cool the reaction mixture back to 0 °C.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (or Na₂SO₃) and stir vigorously for 15 minutes.
-
Slowly add a saturated aqueous solution of NaHCO₃ to neutralize the m-chlorobenzoic acid. Stir for another 20 minutes.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine all organic layers and wash with saturated NaHCO₃ (1x), water (1x), and finally, saturated NaCl (brine) (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <40 °C.
-
The resulting crude oil can be purified by flash column chromatography on silica gel (using a gradient of Ethyl Acetate in Hexane) if necessary, though a proper workup often yields a product of >95% purity.
References
-
OrgoSolver. (n.d.). Alkene Reactions: Epoxidation with mCPBA (Prilezhaev). Retrieved from [Link]
-
Ashenhurst, J. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Prilezhaev Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 9.12: Oxidation of Alkenes - Epoxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed model for epoxide ring-opening by organomagnesium reagents. Retrieved from [Link]
-
Beilstein Journals. (2024, September 25). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Retrieved from [Link]
-
Yak Science. (2015, November 8). Epoxidation of Alkenes using mCPBA: Mechanism and Properties! [Video]. YouTube. Retrieved from [Link]
-
Lancaster University. (2024, March 5). Optimization of greener epoxidation process catalysed by polymer-supported Mo(VI) complex via response surface methodology. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, April 4). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]
-
Wordpress. (n.d.). List of Reagents. Retrieved from [Link]
-
ResearchGate. (2018, April 16). Optimization of the epoxidation of linseed oil using response surface methodology. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Novel epoxidation reaction of perfluoroalkenes with trimethylamine N-oxide and iodosylbenzene. Retrieved from [Link]
-
MDPI. (2021, January 27). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. Retrieved from [Link]
-
Arkivoc. (n.d.). Oxidative reactions of tetrahydrobenzimidazole derivatives with N-sulfonyloxaziridines. Retrieved from [Link]
-
IDEAS/RePEc. (n.d.). Statistical evaluation of the epoxidation of esters from vegetable oils and optimization of reaction conditions. Retrieved from [Link]
-
Chemistry Steps. (2021, May 27). Preparation of Epoxides. Retrieved from [Link]
-
Preprints.org. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]
-
PMC. (n.d.). An Experimental and Computational Approach to Defining Structure/Reactivity Relationships for Intramolecular Addition Reactions to Bicyclic Epoxonium Ions. Retrieved from [Link]
-
PMC. (n.d.). Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2(3H)-Oxazolone, 3-acetyl-. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of 7-oxo-3-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylates: analogues of clavulanic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]
- Google Patents. (n.d.). US3523978A - Process for the purification of benzyl alcohol.
-
ResearchGate. (2015, June). Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. Retrieved from [Link]
-
LookChem. (n.d.). Cas 140927-13-5,benzyl 5-oxo-2aza-bicyclo[2.2.1]heptance-2-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). New Method for the Benzylation of Hindered Sugar Hydroxyls. Retrieved from [Link]
-
RSC Publishing. (n.d.). N-Heterocyclic carbene-initiated epoxide/anhydride ring-opening copolymerization: effective and selective organoinitiators for the production of various polyesters. Retrieved from [Link]
-
Macmillan Group. (n.d.). Enantioselective organocatalytic epoxidation using hypervalent iodine reagents. Retrieved from [Link]
-
MDPI. (2025, February 28). A Study of the Catalytic System H3PW12O40/Quaternary Phosphonium Salts for the Epoxidation of Fatty Acid Methyl Esters—The Effect of the Molar Ratio of Hydrogen Peroxide to the Double Bond. Retrieved from [Link]
Sources
- 1. Prilezhaev Reaction [organic-chemistry.org]
- 2. Preparation of Epoxides - Epoxidation - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jsynthchem.com [jsynthchem.com]
- 8. orgosolver.com [orgosolver.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. List of Reagents - Wordpress [reagents.acsgcipr.org]
- 12. Epoxide synthesis by epoxidation [organic-chemistry.org]
Technical Support Center: Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate Stability and Handling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique handling, stability, and synthetic challenges associated with Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate (CAS: 1262407-40-8) .
This compound is a highly specialized bicyclic epoxide intermediate, frequently utilized in the total synthesis of quinazolinone alkaloids such as febrifugine and its veterinary analog, halofuginone ([1]). While commercial suppliers can achieve standard purities of ≥95% ([2]), the compound is an N-acyl hemiaminal ether equivalent. This structural feature makes it acutely sensitive to acidic environments, requiring rigorous control of pH, temperature, and atmospheric conditions during synthesis and storage ([3]).
I. Quantitative Stability & Storage Data
To ensure reproducible downstream results, strictly adhere to the following empirically validated storage and handling parameters.
| Parameter | Optimal Condition | Risk / Degradation Trigger | Expected Shelf Life |
| Storage Temperature | -20 °C | Room temperature (>25 °C) | > 6 months at -20 °C |
| Atmosphere | Argon or Nitrogen (Inert) | Atmospheric moisture / O₂ | N/A |
| pH Environment | 7.5 – 8.5 (Slightly basic) | pH < 7.0 (Acidic conditions) | Rapid degradation (minutes) at pH < 5 |
| Solvent Compatibility | EtOAc, DCM, Acetone | Alcohols (unbuffered), Water | Stable in dry, aprotic solvents |
II. Troubleshooting & FAQs: The Causality of Degradation
Q1: Why does my isolated Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate degrade into multiple spots on TLC after workup? The Causality: The compound features an epoxide fused across the C1 and C6 positions, placing the epoxide oxygen directly adjacent to the Cbz-protected nitrogen at C2. Exposure to even trace amounts of acid (e.g., unbuffered silica gel, residual acid from oxidation) protonates the epoxide. The nitrogen's lone pair assists in ring-opening, generating a highly reactive N-acyl iminium intermediate. This intermediate undergoes rapid acid-catalyzed β -amino elimination to form ring-opened allylic alcohols or dienes ([1]). The Solution: Always buffer your silica gel with 1% triethylamine (TEA) prior to chromatography. Avoid any acidic washes (e.g., 1M HCl or saturated NH₄Cl) during the aqueous workup.
Q2: What is the most reliable method to synthesize this epoxide without triggering in situ elimination? The Causality: Standard peracid oxidants (like mCPBA) generate acidic byproducts (e.g., m-chlorobenzoic acid) that instantly destroy the formed epoxide. The Solution: The authoritative protocol relies on the in situ generation of dimethyldioxirane (DMDO) using Oxone and acetone in a strictly buffered aqueous system. A massive excess of sodium bicarbonate must be used to neutralize the potassium bisulfate generated during the catalytic cycle, preventing acid-catalyzed degradation ([1]).
Q3: How should I store the purified compound, and how do I handle it safely? The Causality: Thermal energy and atmospheric moisture slowly hydrolyze the sensitive epoxide over time, leading to spontaneous ring-opening ([3]). The Solution: Store the compound neat (solvent-free) under an inert atmosphere (Argon or N₂) at -20 °C. Critical Step: When retrieving the vial from the freezer, allow it to warm to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing inside the vial, which can cause localized pH drops and trigger degradation.
Q4: How can I monitor the stability of this compound during NMR analysis? The Causality: Standard CDCl₃ decomposes over time to generate trace amounts of DCl, which is strong enough to initiate the N-acyl iminium degradation pathway in the NMR tube. The Solution: Filter your CDCl₃ through basic alumina immediately before use to remove trace acid, or switch to a non-acidic deuterated solvent such as Benzene-d6 or Acetone-d6.
III. Field-Proven Experimental Workflows
Protocol: Buffered Epoxidation of Benzyl 3,4-dihydropyridine-1(2H)-carboxylate
Self-Validating System: This protocol uses a massive bicarbonate buffer to prevent the pH from dropping below 7.5. The visual cue of the reaction remaining a pale emulsion validates that the buffer is holding; a shift to dark yellow/brown indicates acid-mediated polymerization.
-
Buffer Preparation: In a 1 L round-bottom flask, dissolve Sodium bicarbonate (60.0 g, 720.0 mmol) in deionized water (300 mL). Validation: Check the pH with indicator paper; it must be between 8.0 and 8.5 before proceeding.
-
Substrate Addition: Add acetone (240 mL) to the aqueous buffer, followed by benzyl 3,4-dihydropyridine-1(2H)-carboxylate (4.0 g, 18.0 mmol). Stir vigorously until a homogeneous emulsion forms.
-
Controlled Oxidation: Cool the reaction vessel to 0 °C using an ice bath. Add Oxone monopersulfate (45.0 g, 147.0 mmol) in small 5-gram portions over 30 minutes. Causality: Oxone releases potassium bisulfate as it reacts. Portion-wise addition prevents localized acidic "hotspots" where the bicarbonate buffer is temporarily overwhelmed.
-
Reaction Monitoring: Remove the ice bath and stir for 16 hours at room temperature. Validation: Monitor completion via TLC (Hexanes/EtOAc 7:3, buffered with 1% TEA). The UV-active enamide starting material should completely disappear.
-
Non-Acidic Workup: Dilute the mixture with deionized water (100 mL) to dissolve precipitated sulfate salts. Extract the aqueous layer with Ethyl Acetate (2 x 50 mL). Wash the combined organic layers with saturated NaCl solution (brine, 50 mL). Critical Step: Do not use acidic washes. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure with a water bath strictly below 30 °C to prevent thermal degradation.
IV. Mechanistic & Workflow Visualizations
Acid-catalyzed degradation pathway of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate.
Optimized buffered epoxidation and storage workflow to prevent acid-mediated degradation.
V. References
-
Title: A convergent strategy towards febrifugine and related compounds Source: White Rose Research Online, University of Sheffield URL: [Link]
Sources
Technical Support Center: Troubleshooting Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate Synthesis
Welcome to the Technical Support Center for the synthesis and handling of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate . This bicyclic compound—essentially the epoxide of an N-Cbz-protected enamide—is a highly valuable intermediate in medicinal chemistry, frequently utilized in the synthesis of functionalized piperidines and complex alkaloids like febrifugine analogs[1].
Because the target molecule is an enamide epoxide, the electron-donating nature of the adjacent carbamate nitrogen makes the highly strained oxirane ring exceptionally susceptible to acid-catalyzed ring opening and electrophilic rearrangements. This guide is designed to help researchers understand the causality behind common side reactions and implement self-validating protocols to ensure high-yield syntheses.
Reaction Workflow & Degradation Pathways
Synthesis pathways and primary degradation routes of the target piperidine epoxide.
Quantitative Profiling of Common Side Products
Understanding the structural consequences of off-target pathways is critical for rapid LC-MS and NMR troubleshooting. Below is a diagnostic table of the most common side products encountered during this synthesis.
| Side Product | Structural Consequence | Primary Mechanism | Analytical Signature (LC-MS / ¹H NMR) |
| Trans-Diol | Ring opening to 3,4-dihydroxypiperidine | Acid-catalyzed aqueous hydrolysis | LC-MS: +18 Da mass shift (M+H₂O).NMR: Loss of oxirane protons (~3.2 ppm); appearance of broad -OH singlets. |
| 3-Oxopiperidine | Ring contraction / Isomerization | Lewis acid-catalyzed Meinwald rearrangement | LC-MS: Isomeric mass (M+).IR/NMR: New ketone C=O stretch ~1720 cm⁻¹; downfield shift of adjacent CH₂. |
| Amino-Alcohol | Nucleophilic ring opening | Base-catalyzed nucleophilic attack | LC-MS: Mass shift depends on nucleophile (e.g., +32 Da for MeOH). Inversion of stereocenter. |
Troubleshooting FAQs
Q1: Why is my epoxide converting to a diol during silica gel chromatography? A1: Standard silica gel is inherently acidic due to surface silanol groups. Epoxides of enamides are highly sensitive to weak acids, which protonate the oxirane oxygen and trigger a trans-diaxial ring opening via an S_N1/S_N2 hybrid mechanism[2]. Resolution: You must deactivate your silica gel prior to loading the sample. Flush the column with 1-2% Triethylamine (Et₃N) in hexanes to neutralize the acidic silanol protons, or switch entirely to basic alumina for purification.
Q2: Can I use mCPBA instead of the Oxone/Acetone method for the epoxidation? A2: It is highly discouraged. While meta-chloroperoxybenzoic acid (mCPBA) is a standard epoxidation reagent, it generates meta-chlorobenzoic acid as a stoichiometric byproduct. Without a massive, perfectly balanced biphasic buffer system, this local acidic environment will immediately hydrolyze the newly formed enamide epoxide into the trans-diol. The in situ Dimethyldioxirane (DMDO) method generated via Oxone and acetone[1] operates at a slightly basic pH, preserving the delicate epoxide ring.
Q3: I observed a major byproduct with the exact same mass as the target product. What happened? A3: You are observing the Meinwald rearrangement product (Benzyl 3-oxopiperidine-1-carboxylate). When the epoxide is exposed to trace Lewis acids or excessive thermal stress, it undergoes a hydride shift, opening the strained three-membered ring to form a more thermodynamically stable ketone. Resolution: Ensure all glassware is rigorously free of trace transition metals. Do not use MgSO₄ to dry your organic layers during workup, as magnesium ions can act as mild Lewis acids; strictly use anhydrous Na₂SO₄. Additionally, keep rotary evaporation water bath temperatures below 30°C.
Q4: Does the ring opening of this epoxide under basic conditions follow the same regiochemistry as acidic conditions? A4: No. Under basic or strictly nucleophilic conditions, ring-opening proceeds via an S_N2 mechanism, with the nucleophile attacking the least sterically hindered carbon of the epoxide[3]. Conversely, acid-catalyzed opening often features S_N1-like character, where the nucleophile attacks the carbon that best stabilizes the developing positive charge[2].
Self-Validating Experimental Protocol: In Situ DMDO Epoxidation
To prevent the side reactions detailed above, use the following rigorously buffered, self-validating protocol adapted from optimized febrifugine synthetic routes[1].
Objective: Synthesize Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate while strictly suppressing diol hydrolysis and ketone rearrangement.
Materials:
-
Benzyl 3,4-dihydropyridine-1(2H)-carboxylate (Enamide precursor): 1.0 eq
-
Oxone (Potassium peroxymonosulfate): 8.0 eq
-
Sodium Bicarbonate (NaHCO₃): 40.0 eq
-
Acetone / Distilled Water (1:1.25 v/v)
Step-by-Step Methodology:
-
Buffer Preparation & System Validation: Dissolve the NaHCO₃ (40.0 eq) in distilled water.
-
Causality: Oxone contains potassium bisulfate (KHSO₄), making it highly acidic. A massive excess of NaHCO₃ is non-negotiable to prevent the pH from dropping, which would instantly destroy the product.
-
-
Oxidant Activation: Add the Oxone portion-wise to the aqueous buffer over 10 minutes. Stir vigorously for an additional 10 minutes.
-
Validation Checkpoint: Before proceeding, test the aqueous solution with pH paper. The pH MUST read between 7.5 and 8.0. If the solution is acidic, the buffer has failed; do not add the substrate.
-
-
In Situ DMDO Generation: Add the acetone to the reaction mixture.
-
Causality: Acetone reacts with the Oxone to generate dimethyldioxirane (DMDO) in situ. DMDO is a neutral, highly selective electrophilic oxidant that prevents the enamide from being exposed to harsh peracids.
-
-
Substrate Addition: Slowly add the Benzyl 3,4-dihydropyridine-1(2H)-carboxylate to the biphasic mixture. Allow the reaction to stir at room temperature (20–25°C) for 16 hours.
-
Reaction Quench & Workup: Dilute the mixture with water to dissolve any precipitated salts, and extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Critical Handling: Do not wash the organic layer with standard brine if it is unbuffered, as dissolved CO₂ can render brine slightly acidic.
-
-
Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ (Avoid MgSO₄ to prevent Lewis acid-catalyzed rearrangement). Filter and concentrate under reduced pressure with the water bath set strictly below 30°C .
-
Purification: Purify via flash column chromatography using silica gel that has been pre-flushed with a solvent system containing 1% Et₃N.
References
- Source: whiterose.ac.
- Source: masterorganicchemistry.
- Title: 18.
Sources
Technical Support Center: Stereoselective Synthesis of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate
Welcome to the technical support center for the synthesis of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of achieving high stereoselectivity in this critical transformation. As a key building block in medicinal chemistry, controlling the stereochemistry of this epoxide is paramount. This document provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm performing an epoxidation on Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate and obtaining a nearly 1:1 mixture of the syn and anti diastereomers. What are the key factors that govern the stereoselectivity of this reaction?
Answer: Achieving high diastereoselectivity in the epoxidation of N-Cbz-1,2,3,6-tetrahydropyridine is a common challenge. Unlike allylic alcohols where a hydroxyl group can strongly direct the oxidant via hydrogen bonding, the directing influence of the N-Cbz group is much weaker and more nuanced. The stereochemical outcome is primarily a result of the interplay between two main factors:
-
Steric Hindrance: The epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), will preferentially approach the alkene from the less sterically hindered face. The tetrahydropyridine ring exists in a dynamic equilibrium of half-chair conformations. The substituents on the ring will dictate the most stable conformation, thereby influencing which face of the double bond is more accessible to the bulky peroxy acid.
-
Substrate Conformation and Directing Effects: While not as strong as in allylic alcohols, the carbamate group can exert a subtle directing effect. Some studies suggest that in the absence of strong directing groups, the reaction is highly sensitive to steric factors.[1] For certain N-substituted tetrahydropyridines, specialized reagents have been designed to override these steric effects through hydrogen bonding with the nitrogen atom's functionality.[2] The choice of oxidant and additives can modulate these subtle electronic and steric interactions. For instance, the epoxidation proceeds via a concerted "butterfly" mechanism, and the transition state geometry is critical.[1][3]
In your case, a 1:1 diastereomeric ratio suggests that neither face of the alkene is significantly preferred under your current conditions, indicating a minimal energy difference between the two diastereomeric transition states.
Question 2: Which epoxidizing agent is most effective for improving the diastereomeric ratio (d.r.) for this specific substrate?
Answer: The choice of epoxidizing agent is critical. For N-protected tetrahydropyridines, standard peroxy acids are common, but their effectiveness varies.
-
m-CPBA (meta-Chloroperoxybenzoic acid): This is the most common and accessible reagent. However, for substrates like yours that lack strong directing groups, it often provides low diastereoselectivity due to its primary reliance on steric approach control.[1]
-
Trifluoroperacetic Acid (TFPAA): Generated in situ from trifluoroacetic anhydride (TFAA) and hydrogen peroxide, TFPAA is a more reactive and electrophilic oxidant. This increased reactivity can sometimes lead to higher selectivity. Studies on similar chiral 1,2,5,6-tetrahydropyridines have shown that TFPAA can provide good to high stereoselectivity and excellent yields where other reagents fail.[4]
-
Specialized Reagents: For particularly stubborn cases where steric hindrance prevents desired facial selectivity, novel bifunctional reagents have been developed. For example, 2-carboperoxy-3,4,5,6-tetrafluorobenzoic acid, prepared in situ, was designed to use a pendant carboxylic acid group to direct the epoxidation via hydrogen bonding, overriding unfavorable steric biases.[2]
Table 1: Comparison of Epoxidizing Agents for Tetrahydropyridine Derivatives
| Reagent | Typical Conditions | Observed Selectivity | Key Considerations | Reference(s) |
| m-CPBA | CH₂Cl₂, 0 °C to rt | Low to moderate (often < 3:1 d.r.) | Highly dependent on substrate sterics. | [2] |
| TFPAA | TFAA, H₂O₂, CH₂Cl₂, 0 °C | Good to high (>10:1 d.r. in favorable cases) | Highly reactive; can be less stable and requires careful handling. | [4] |
| mCPBA / Cl₃CCO₂H | Additive used to promote reaction | Moderate to good | Acid additive can alter the electronics and conformation. | [2] |
| In situ bifunctional reagent | Tetrafluorophthalic anhydride, H₂O₂ | High (>95:5 d.r.) | Designed for sterically hindered systems; may require synthesis. | [2] |
For your system, switching from m-CPBA to in situ generated TFPAA is the most logical next step to improve diastereoselectivity.
Question 3: I've switched to TFPAA but my diastereoselectivity is still suboptimal. What reaction parameters can I adjust for further optimization?
Answer: If changing the reagent alone is insufficient, fine-tuning the reaction conditions is the next critical step. Lowering the activation energy difference between the two diastereomeric transition states is key.
-
Temperature: This is one of the most powerful variables. Lowering the reaction temperature (e.g., from 0 °C to -20 °C or even -78 °C) often enhances stereoselectivity. At lower temperatures, the reaction is under stricter thermodynamic control, and the small energy differences between transition states become more significant, favoring the formation of the more stable transition state.
-
Solvent: The polarity of the solvent can influence the transition state. While dichloromethane (CH₂Cl₂) is standard, exploring less polar solvents like toluene or more polar, non-coordinating solvents might alter the outcome. Solvent choice can affect the aggregation state of the reagents and the conformation of the substrate.
-
Additives: The use of additives can significantly impact selectivity. In some cases, adding a Brønsted or Lewis acid can protonate or coordinate to the nitrogen or the carbonyl oxygen of the Cbz group, altering its electronic properties and conformational bias, which in turn can influence the facial selectivity of the epoxidation.[2][5]
Below is a troubleshooting workflow to guide your optimization process.
Caption: Troubleshooting workflow for low diastereoselectivity.
Question 4: How do I accurately determine the diastereomeric ratio of my product mixture?
Answer: Accurate determination of the d.r. is crucial for any optimization effort. The two most reliable methods are:
-
¹H NMR Spectroscopy: This is the most direct method. Diastereomers are distinct compounds and will have slightly different chemical shifts. Look for well-resolved signals in the proton NMR spectrum that are unique to each diastereomer. The protons adjacent to the epoxide ring or the benzylic protons of the Cbz group are often good reporters. The ratio of the integrals of these distinct peaks directly corresponds to the diastereomeric ratio.[2]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a very sensitive method for separating stereoisomers. Even if the diastereomers are not separable on a standard silica or C18 column, they can often be resolved using a chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H). This method provides excellent accuracy for quantifying the ratio of products.
For rigorous characterization, especially for a new procedure, it is advisable to use both NMR and HPLC to confirm the results.
Recommended Experimental Protocol
High-Selectivity Epoxidation using in situ Trifluoroperacetic Acid (TFPAA)
This protocol is adapted from methodologies reported to be effective for the stereoselective epoxidation of challenging tetrahydropyridine systems.[4]
Safety Precautions: Trifluoroacetic anhydride (TFAA) is highly corrosive and moisture-sensitive. Hydrogen peroxide (especially at high concentrations) is a strong oxidizer. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add a solution of Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Preparation: In a separate, dry flask, prepare the TFPAA reagent. To a pre-cooled (0 °C) solution of anhydrous CH₂Cl₂, add trifluoroacetic anhydride (TFAA, 3.0-6.0 equiv.) dropwise. Then, add 30% w/w hydrogen peroxide (H₂O₂, 3.0-5.0 equiv.) dropwise while maintaining the temperature at 0 °C. Note: The order of addition is critical. Always add H₂O₂ to the TFAA solution, not the other way around, to control the exothermic reaction.
-
Addition of Oxidant: Add the freshly prepared TFPAA solution dropwise to the cooled substrate solution over 20-30 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃) at 0 °C until gas evolution ceases.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate diastereomers.
-
Analysis: Determine the diastereomeric ratio of the purified product using ¹H NMR and/or chiral HPLC.
References
-
[Journal of the American Chemical Society] On the Origin of Substrate Directing Effects in the Epoxidation of Allyl Alcohols with Peroxyformic Acid. ([Link])
-
[Wikipedia] Epoxidation of allylic alcohols. ([Link])
-
[Organic & Biomolecular Chemistry] Hydrogen bond directed epoxidation: diastereoselective olefinic oxidation of allylic alcohols and amines. ([Link])
-
[Sci-Hub] Allylic Alcohols via Catalytic Asymmetric Epoxide Rearrangement. ([Link])
-
[ACS Publications] Allylic Alcohols via Catalytic Asymmetric Epoxide Rearrangement. ([Link])
-
[PMC - NIH] Catalytic Asymmetric Generation of (Z)-Disubstituted Allylic Alcohols. ([Link])
-
[ACS Publications] Hydroxy Group Directivity in the Epoxidation of Chiral Allylic Alcohols: Control of Diastereoselectivity through Allylic Strain and Hydrogen Bonding. ([Link])
-
[Course Hero] Directed Epoxidations. ([Link])
-
[Chemistry LibreTexts] 5.2: Epoxidation of Allylic Alcohols. ([Link])
-
[Master Organic Chemistry] m-CPBA (meta-chloroperoxybenzoic acid). ([Link])
-
[PMC] Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. ([Link])
-
[R Discovery] A STEREOSELECTIVE SYNTHESIS OF endo-7-PHENYL-2-OXABICYCLO[4.1.0]HEPTANE. ([Link])
-
[MDPI] Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes. ([Link])
-
[Organic Chemistry Portal] 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. ([Link])
-
[YouTube] mCPBA Epoxidation. ([Link])
-
[ResearchGate] An Enantioselective Entry to Substituted 6-Membered Nitrogen Heterocycles from Chiral Pyridinium Salts via Selective Epoxidation of Tetrahydropyridine Intermediates. ([Link])
-
[Beilstein Journal of Organic Chemistry] Recent advances in the stereoselective synthesis of distal biaxially chiral molecules. ([Link])
-
[PMC] Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. ([Link])
-
[ChemRxiv] Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ([Link])
-
[ResearchGate] Photochemical Synthesis and Some Reactions of 7‐Oxa‐and 7‐Thiatricyclo[3.2.1.03,6]octan‐2‐ones. ([Link])
- [Google Patents] CN106868088B - Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester. ()
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
Comparative analysis of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate with other bicyclic compounds
Executive Summary
In modern medicinal chemistry, the piperidine ring is one of the most ubiquitous structural motifs found in FDA-approved therapeutics. However, accessing highly functionalized, stereochemically pure piperidines remains a synthetic challenge. Bicyclic systems are deployed in two distinct ways to solve this: as reactive intermediates (fused epoxides) to install dense functionality, or as structural endpoints (bridged bicyclics) to enforce conformational restriction.
This guide provides an in-depth comparative analysis of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate (a Cbz-protected 2,3-epoxypiperidine) against its structural isomer, Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (a 3,4-epoxypiperidine), and the classic bridged Tropane (8-azabicyclo[3.2.1]octane) scaffold.
Structural & Mechanistic Profiling
As a Senior Application Scientist, it is critical to understand that the position of the heteroatom bridge fundamentally alters the electronic landscape and downstream utility of these scaffolds.
The Fused 2,3-Epoxypiperidine: Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate
This compound is an electrophilic powerhouse used primarily for synthesizing trans-3,4-disubstituted or 2,3-disubstituted piperidines, such as those required for1.
-
Mechanistic Causality: The epoxide is located at the C2-C3 position, placing it directly adjacent to the electron-withdrawing N-Cbz group. This proximity renders the C2 carbon electronically similar to a hemiaminal ether. When subjected to nucleophilic attack, the reaction is highly regioselective. Attack at C2 is disfavored as it would generate an unstable hemiaminal intermediate; thus, nucleophiles (e.g., azides, amines) preferentially attack at C3. This anti-periplanar opening stereospecifically yields trans-3-substituted-2-hydroxypiperidines.
The Fused 3,4-Epoxypiperidine: Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
By shifting the epoxide to the C3-C4 position, the direct hemiaminal-like instability is removed.
-
Mechanistic Causality: As noted in 2, the symmetrical electronic distribution between C3 and C4 means that nucleophilic ring opening often results in a mixture of 3- and 4-substituted products. Achieving high regioselectivity requires careful tuning of the nucleophile and the use of specific Lewis acids (like Yb(OTf)₃) to bias the transition state.
The Bridged Bicyclic: 8-Azabicyclo[3.2.1]octane (Tropane)
Unlike the fused epoxides, bridged bicyclics are not designed to be opened.
-
Mechanistic Causality: The ethylene bridge forces the piperidine ring into a rigid boat conformation. This "escape from flatland" prevents the ring from undergoing chair-to-chair flipping, locking pharmacophores into a specific 3D vector space to maximize receptor binding affinity and minimize entropic penalties upon target engagement.
Quantitative Data & Comparison
The following table summarizes the physicochemical properties and synthetic utility of these distinct bicyclic systems.
| Property / Feature | Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate | Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | 8-Azabicyclo[3.2.1]octane (Tropane) |
| CAS Number | 1262407-40-8 | 66207-08-7 | 524-38-9 |
| Structural Class | Fused bicyclic (2,3-epoxypiperidine) | Fused bicyclic (3,4-epoxypiperidine) | Bridged bicyclic |
| Primary Utility | Reactive intermediate for 2,3-functionalization | Reactive intermediate for 3,4-functionalization | Conformational restrictor (structural endpoint) |
| Ring-Opening Regioselectivity | Highly selective (C3 attack preferred) | Mixed (C3/C4 attack), requires Lewis acid tuning | N/A (Stable bridged system) |
| Chemical Stability | Moderate (sensitive to strong acids/bases) | Moderate to High | High (metabolically stable) |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols for the preparation and utilization of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate are designed as self-validating systems.
Protocol A: Synthesis via In Situ DMDO Epoxidation
This protocol utilizes Oxone to epoxidize benzyl 3,4-dihydropyridine-1(2H)-carboxylate, as established in1.
-
Preparation of the Buffer System: Dissolve sodium bicarbonate (720.0 mmol) in 300 mL of deionized water.
-
Causality: Oxone is highly acidic. The bicarbonate buffer prevents the acid-catalyzed degradation of the Cbz-protecting group and the premature hydrolysis of the resulting epoxide.
-
-
Oxidant Addition: Add Oxone monopersulfate (147.0 mmol) portion-wise to the aqueous solution and stir for 10 minutes.
-
Substrate Introduction: Add acetone (240 mL) followed by benzyl 3,4-dihydropyridine-1(2H)-carboxylate (18.0 mmol). Stir for 16 hours at room temperature.
-
Causality: Acetone is not just a solvent; it reacts with Oxone to generate dimethyldioxirane (DMDO) in situ. DMDO is a mild, neutral electrophile that smoothly transfers oxygen to the enamide double bond without harsh side reactions.
-
-
Extraction: Quench with water (100 mL) and extract the organic layer with ethyl acetate (2 x 50 mL). Dry over MgSO₄ and concentrate under reduced pressure.
-
Self-Validation Check: Confirm success via ¹³C NMR. The characteristic alkene carbon signals of the enamide (~105-120 ppm) must completely disappear, replaced by upfield epoxide carbon signals (~45-55 ppm).
Protocol B: Regioselective Nucleophilic Ring Opening
-
Activation: Dissolve the synthesized epoxide (1.0 eq) in DMF. Add ammonium chloride (1.5 eq).
-
Causality: NH₄Cl acts as a mild Brønsted acid. It protonates the epoxide oxygen just enough to increase its electrophilicity without causing the hemiaminal to collapse into an open-chain aldehyde.
-
-
Nucleophilic Attack: Add sodium azide (2.0 eq) and heat to 60°C for 8 hours.
-
Causality: The azide anion selectively attacks the C3 position via an Sₙ2-like trajectory, avoiding the unstable C2 hemiaminal pathway, yielding the trans-3-azido-2-hydroxypiperidine.
-
-
Self-Validation Check: Analyze the product via ¹H NMR. The formation of the trans-isomer is validated by the coupling constants of the ring protons; an axial-axial coupling constant (J > 8 Hz) between the C2 and C3 protons confirms the anti-periplanar opening.
Visualizing the Workflows
Synthetic workflow and nucleophilic ring-opening pathway of the 7-oxa-2-aza bicyclic system.
Structural divergence of bicyclic piperidine scaffolds in medicinal chemistry applications.
References
-
Title: A convergent strategy towards febrifugine and related compounds Source: White Rose Research Online URL: [Link]
-
Title: China CAS:66207-08-7 | 1-CBZ-3,4-EPOXYPIPERIDINE Manufacturers and Factory Source: Alfa Industry URL: [Link]
Sources
A Comparative Guide to the Cross-Reactivity of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate, a strained bicyclic system with potential applications in covalent inhibitor design. Due to the limited publicly available experimental data on this specific molecule, this document focuses on a comparative analysis based on the well-established reactivity principles of its core functional motifs: the aziridine and the bicyclo[4.1.0]heptane scaffold. We will explore its potential cross-reactivity profile in comparison to other common electrophilic "warheads" used in drug discovery and provide detailed experimental protocols for its characterization.
Introduction: The Double-Edged Sword of Covalent Inhibition
Covalent inhibitors have seen a resurgence in drug discovery, offering the benefits of enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets.[1][2][3] These molecules achieve their effect by forming a stable, covalent bond with a target protein, often a nucleophilic amino acid residue like cysteine or lysine.[1] However, this irreversible mode of action carries the inherent risk of off-target modifications, leading to potential toxicity.[2] Therefore, a thorough understanding and meticulous evaluation of a covalent inhibitor's cross-reactivity is paramount during the drug development process.
Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate incorporates a strained aziridine ring fused to an oxabicycloheptane framework. The ring strain of the aziridine makes it susceptible to nucleophilic attack, positioning it as a potential electrophilic warhead.[4] The benzyl carbamate protecting group also influences its reactivity and physicochemical properties. This guide will dissect the probable reactivity of this compound and outline the necessary studies to characterize its selectivity.
The Subject of Investigation: Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate
This molecule, with CAS Number 1262407-40-8, is a structurally interesting building block.[5] Its core is the 7-oxa-2-azabicyclo[4.1.0]heptane system, which features a fusion of an epoxide and an aziridine ring to a cyclohexane backbone. The benzyl carbamate (Cbz) group on the nitrogen atom serves as a common protecting group in organic synthesis and can influence the molecule's reactivity and metabolic stability.[6]
Predicted Reactivity Profile
The key to the potential covalent inhibitory action of this molecule lies in the strained three-membered aziridine ring.[7] This ring is susceptible to ring-opening by nucleophiles. The rate and regioselectivity of this ring-opening are influenced by several factors, including the nature of the nucleophile, the substitution on the aziridine ring, and the electronic effects of the N-Cbz group.
Quantum chemical studies have shown that the activation energy for the ring-opening of aziridines is generally higher than that of epoxides, suggesting that aziridines are intrinsically less reactive.[8] This lower intrinsic reactivity can be advantageous in designing targeted covalent inhibitors, as it may reduce off-target reactions with abundant cellular nucleophiles like glutathione (GSH).[8] The electron-withdrawing nature of the Cbz group is expected to further modulate the electrophilicity of the aziridine ring.[7]
Comparative Analysis with Alternative Electrophilic Warheads
The ideal covalent inhibitor possesses sufficient reactivity to engage its intended target efficiently while remaining inert to off-target nucleophiles. The choice of the electrophilic "warhead" is therefore a critical design element.[1][9][10] Below is a comparative overview of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate's predicted characteristics against commonly used electrophilic warheads.
| Electrophilic Warhead | Targeted Residue(s) | Reactivity | Potential Advantages | Potential Disadvantages |
| Acrylamides | Cysteine | High | Well-established, tunable reactivity. | Potential for off-target reactions with GSH and other nucleophiles. |
| Nitriles | Cysteine, Serine | Moderate (reversible) | Reversible covalent inhibition can offer a better safety profile. | Lower potency compared to irreversible inhibitors. |
| Epoxides | Cysteine, Histidine, Aspartate, Glutamate | High | Can target a broader range of nucleophiles. | High intrinsic reactivity can lead to off-target toxicity. |
| Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate (Predicted) | Cysteine, Lysine, Histidine | Moderate | Fused bicyclic structure may impart target specificity. Tunable reactivity via the N-protecting group. | Limited experimental data. Potential for complex metabolic pathways. |
Experimental Protocols for Cross-Reactivity Assessment
A comprehensive evaluation of the cross-reactivity of a potential covalent inhibitor involves a multi-pronged approach, combining in vitro biochemical assays with cell-based and proteomic studies.
Glutathione (GSH) Reactivity Assay
Rationale: Glutathione is a highly abundant intracellular thiol that can scavenge reactive electrophiles. A high reactivity towards GSH can be an indicator of potential off-target reactivity and poor cellular stability. This assay provides a first-pass assessment of the intrinsic reactivity of the warhead.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate in DMSO.
-
Prepare a stock solution of reduced glutathione (GSH) in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Incubation:
-
Incubate the test compound (final concentration, e.g., 10 µM) with an excess of GSH (e.g., 1 mM) in the reaction buffer at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Analysis:
-
Quench the reaction by adding an excess of a quenching agent (e.g., N-ethylmaleimide) or by rapid dilution with a cold organic solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS/MS to monitor the disappearance of the parent compound and the formation of the GSH adduct.[11]
-
-
Data Interpretation:
-
Calculate the half-life (t½) of the compound in the presence of GSH. A longer half-life generally suggests lower intrinsic reactivity.
-
Experimental Workflow for GSH Reactivity Assay
Caption: Workflow for determining the reactivity of an electrophile with glutathione.
Determination of Kinetic Parameters (kinact/KI)
Rationale: The potency of an irreversible inhibitor is best described by the second-order rate constant kinact/KI, which represents the efficiency of covalent bond formation.[12][13] A higher kinact/KI value indicates a more potent inhibitor. This parameter should be determined for both the on-target and potential off-target proteins.
Protocol:
-
Enzyme and Substrate Preparation:
-
Obtain the purified target enzyme and a suitable substrate.
-
-
Assay Setup:
-
In a multi-well plate, add the enzyme and varying concentrations of the inhibitor.
-
Pre-incubate the enzyme and inhibitor for different time periods.
-
-
Reaction Initiation and Monitoring:
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time using a suitable detection method (e.g., fluorescence, absorbance).
-
-
Data Analysis:
Relationship between Kinetic Parameters
Caption: Kinetic model for irreversible enzyme inhibition.
Proteome-Wide Off-Target Profiling
Rationale: To gain a global view of the inhibitor's selectivity, chemoproteomic approaches are employed. These methods allow for the identification of off-target proteins that are covalently modified by the test compound in a complex biological matrix (e.g., cell lysate or live cells).
Protocol (Activity-Based Protein Profiling - ABPP):
-
Probe Synthesis:
-
Synthesize an alkyne- or azide-functionalized analog of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate to serve as a "clickable" probe.
-
-
Labeling:
-
Incubate the probe with a proteome (e.g., cell lysate) to allow for covalent labeling of target and off-target proteins.
-
-
Click Chemistry:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to attach a reporter tag (e.g., biotin or a fluorophore) to the labeled proteins.
-
-
Enrichment and Identification:
Metabolic Stability Assessment
Rationale: The metabolic stability of a compound is a critical determinant of its pharmacokinetic properties, such as half-life and bioavailability.[14][18][19] The bicyclic core and the benzyl carbamate group of the title compound are potential sites of metabolic transformation.
Protocol (Microsomal Stability Assay):
-
Incubation:
-
Incubate the test compound with liver microsomes (human, rat, etc.) in the presence of NADPH (a cofactor for cytochrome P450 enzymes).[19]
-
-
Time Points:
-
Collect samples at various time points.
-
-
Analysis:
-
Quench the reaction and analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Interpretation:
-
Calculate the in vitro half-life and intrinsic clearance. These values can be used to predict in vivo metabolic clearance.[9]
-
Conclusion and Future Directions
Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate represents a class of strained bicyclic systems with potential as tunable electrophilic warheads for covalent inhibitor design. Its fused ring system may offer opportunities for achieving target selectivity through specific steric and electronic interactions. However, a comprehensive experimental evaluation is essential to validate its utility and to understand its cross-reactivity profile.
The protocols outlined in this guide provide a roadmap for the systematic characterization of this and other novel covalent modifiers. Future studies should focus on generating robust experimental data on its reactivity with key biological nucleophiles, its on- and off-target kinetic parameters, and its metabolic fate. Such data will be invaluable for guiding the design of next-generation covalent therapeutics with improved efficacy and safety profiles.
References
-
Gajula, S. N., Nadimpalli, N., & Sonti, R. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 454-471. [Link]
- Baranczewski, P., Stanczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability. Pharmacological Reports, 58(4), 453-472.
-
Gonçalves, A. M., Golebiowski, D., M-R, V., & Antunes, A. M. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Metabolites, 9(4), 79. [Link]
- Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.
- Tuley, A., & Fast, W. (2018). The Taxonomy of Covalent Inhibitors. Biochemistry, 57(24), 3326-3337.
- Peterson, L. A. (2015). Electrophilic Intermediates and Carcinogenesis. In Comprehensive Toxicology (pp. 43-69). Elsevier.
-
Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 2(6), 949-964. [Link]
- Bauer, R. A. (2015). Covalent inhibitors in drug discovery: from serendipity to design. Drug Discovery Today, 20(9), 1061-1073.
-
Zhang, T., Adusumalli, S., Hener, P., et al. (2009). Large-Scale Identification and Quantification of Covalent Modifications in Therapeutic Proteins. Analytical Chemistry, 81(20), 8354-8364. [Link]
- Lonsdale, R., & Ward, R. A. (2018). Structure-based design of covalent inhibitors. Chemical Society Reviews, 47(11), 3816-3830.
- Parker, C. G., & Cravatt, B. F. (2015). Chemistry and chemical biology of protein ubiquitination. Cold Spring Harbor Perspectives in Biology, 7(5), a017512.
- Pelkonen, O., & Turpeinen, M. (2007). In vitro-in vivo extrapolation of drug metabolism: is it time to change the models? Journal of Pharmacy and Pharmacology, 59(9), 1227-1234.
-
van der Meer, M. P., Hamlin, T. A., & Bickelhaupt, F. M. (2019). Rational Tuning of the Reactivity of Three-Membered Heterocycle Ring Openings via SN2 Reactions. Chemistry – A European Journal, 25(6), 1504-1511. [Link]
- Krippendorff, B. F., Neuhoff, S., Huisinga, W., et al. (2009). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. Journal of Biomolecular Screening, 14(7), 751-762.
- Gorrod, J. W., & Christou, M. (1986). Chemical and metabolic studies on N-benzyl-tert-butylamine and its potential metabolites. Xenobiotica, 16(6), 573-586.
-
Miyahisa, I., Hixon, M. S., & Copeland, R. A. (2015). Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. Angewandte Chemie International Edition, 54(47), 14099-14102. [Link]
-
Good, J. A., & Kalgutkar, A. S. (2017). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3291-3301. [Link]
- Mauri, M., & Benfenati, E. (2015). Determination of kinact and Ki for covalent inhibition using the Omnia® assay. BioKin, Ltd.
-
Sellitepe, N., & Gurdal, E. E. (2024). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide. Turkish Journal of Analytical Chemistry, 6(2), 97-101. [Link]
-
de Souza, A. M., & de Oliveira, K. T. (2019). Stereoselective Multicomponent Reactions in the Synthesis or Transformations of Epoxides and Aziridines. Molecules, 24(4), 683. [Link]
-
Cheméo. (n.d.). 7-Oxabicyclo[4.1.0]heptane. Retrieved from [Link]
-
PubChem. (n.d.). 7-oxabicyclo[4.1.0]heptane, 2-methyl-. Retrieved from [Link]
-
Gómez-Sanchez, E., Soriano, E., & Marco-Contelles, J. (2007). Synthesis of 7-azabicyclo[2.2.1]heptane and 2-oxa-4-azabicyclo[3.3.1]non-3-ene derivatives by base-promoted heterocyclization of alkyl N-(cis(trans)-3,trans(cis)-4-dibromocyclohex-1-yl)carbamates and N-(cis(trans)-3,trans(cis)-4-dibromocyclohex-1-yl)-2,2,2-trifluoroacetamides. The Journal of Organic Chemistry, 72(23), 8656-8670. [Link]
-
ResearchGate. (n.d.). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. Retrieved from [Link]
-
Hypha Discovery. (2023, March 2). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]
- Rousseau, J., & Riant, O. (2020). Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Organic Letters, 22(19), 7560-7564.
-
Yang, J., Wang, Y., & Li, E. Q. (2025). Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. Chemistry–An Asian Journal, e202500824. [Link]
-
Corsaro, A., Chiacchio, U., Pistara, V., et al. (2004). Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. Tetrahedron, 60(49), 11219-11226. [Link]
-
Research Journal of Pharmacy and Technology. (2024). Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. Research Journal of Pharmacy and Technology, 17(7), 3123-3128. [Link]
-
Powers, J. C., Asaad, N., & Hein, J. E. (2025). Synthesis and Application of Bioactive N-Functionalized Aziridines. Israel Journal of Chemistry, 65(1-2), e202400032. [Link]
-
Lee, J. S., Jeong, H. G., & Lee, J. (2018). Controllable conformation and reactivity of bicyclic α-methylene cyclopentanones and their NF-κB pathway inhibitory activity. Organic & Biomolecular Chemistry, 16(29), 5249-5253. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Stereoselective Multicomponent Reactions in the Synthesis or Transformations of Epoxides and Aziridines [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical and metabolic studies on N-benzyl-tert-butylamine and its potential metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Application of Bioactive N‐Functionalized Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Key advances in the development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges [mdpi.com]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 15. biokin.com [biokin.com]
- 16. researchgate.net [researchgate.net]
- 17. archipel.uqam.ca [archipel.uqam.ca]
- 18. researchgate.net [researchgate.net]
- 19. dergipark.org.tr [dergipark.org.tr]
A Senior Application Scientist's Guide to Handling Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate
This document provides essential safety and handling protocols for Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate. As a research professional, your safety is paramount. This guide moves beyond a simple checklist to provide a deep, mechanistic understanding of the potential hazards and the rationale behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, making this your trusted resource for chemical handling.
Hazard Analysis: Understanding the Reactivity
Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate is a complex molecule not extensively characterized in public safety literature. Therefore, a robust safety protocol must be derived from its structure, which contains two key reactive functional groups: an epoxide and an aziridine , both protected with a benzyl carbamate group.
-
Epoxide and Aziridine Rings: These are highly strained three-membered rings. This strain makes them susceptible to ring-opening reactions by nucleophiles. In a biological context, this reactivity can lead to the alkylation of crucial biomolecules like DNA and proteins, a mechanism underlying the toxicity and potential mutagenicity of many epoxides and aziridines.[1][2][3] Safe handling practices for epoxy resins provide a useful, analogous framework.[4][5][6]
-
Benzyl Carbamate Moiety: While primarily a protecting group, the overall compound falls under the broad category of carbamates. It is critical to handle it with the care afforded to novel, biologically active compounds.[7][8][9]
Given this structural assessment, we must assume the compound is, at a minimum, a potent skin and eye irritant, a potential sensitizer, and harmful if inhaled or ingested.[10][11][12]
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Before you even select your gloves, ensure the primary controls are in place.
-
Engineering Control: All handling of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate, including weighing, transfers, and reaction setup, must be performed within a certified and properly functioning chemical fume hood.[2] The fume hood provides critical ventilation to minimize inhalation exposure.[5]
-
Administrative Controls: You must be thoroughly trained on the specific Standard Operating Procedures (SOPs) for this and related hazardous chemicals. Never work alone, and ensure your colleagues are aware of the materials you are handling.[1]
Personal Protective Equipment (PPE): A Mandated Protocol
The following PPE is mandatory for all personnel handling this compound. The selection is based on providing comprehensive protection against splashes, inhalation, and skin contact.[13]
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid or Liquid) | Double Nitrile Gloves | Chemical Splash Goggles & Face Shield | Low-Permeability Lab Coat with Knit Cuffs | Not required if inside a fume hood. |
| Reaction Setup & Work-up | Double Nitrile Gloves | Chemical Splash Goggles | Low-Permeability Lab Coat with Knit Cuffs | Not required if inside a fume hood. |
| Large-Scale Spill Cleanup (>10 mL) | Double Nitrile Gloves | Chemical Splash Goggles & Face Shield | Chemical-Resistant Apron over Lab Coat | Air-purifying respirator with organic vapor cartridges.[5][14] |
| Container Disposal | Single Pair Nitrile Gloves | Safety Glasses with Side Shields | Standard Lab Coat | Not required. |
Key PPE Specifications and Rationale:
-
Hand Protection: Double-gloving using powder-free nitrile gloves is required.[13][15] The outer glove should be removed immediately after handling the compound and disposed of as hazardous waste, preventing the spread of contamination.[15] Change outer gloves at least every hour or immediately if contamination is suspected.[13]
-
Body Protection: A low-permeability, solid-front gown with long sleeves and tight-fitting knit cuffs is essential to prevent skin contact.[13][14] The gown should be removed promptly if it becomes contaminated.[4]
-
Eye Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes.[6][14] A full-face shield should be worn over the goggles during operations with a higher splash risk, such as transfers of larger volumes or reaction quenching.[15]
Step-by-Step Guide: Safe Handling Workflow
This protocol outlines a standard laboratory workflow for using Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate in a reaction.
Workflow Diagram: Safe Handling Protocol
Caption: A step-by-step workflow for the safe laboratory handling of the target compound.
Detailed Protocol:
-
Preparation:
-
Verify that the chemical fume hood has a valid certification and is drawing air correctly.
-
Don all required PPE as specified in the table above (double gloves, lab coat, goggles).
-
Assemble all necessary glassware and equipment within the fume hood to minimize movement in and out of the containment area.
-
-
Weighing and Transfer:
-
Tare a suitable container on a balance located inside the fume hood.
-
Carefully transfer the required amount of Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate.
-
Immediately and securely close the primary container.
-
Wipe down the exterior of the primary container with a damp cloth before returning it to storage.
-
-
Reaction Setup:
-
In the fume hood, add the weighed compound to the reaction vessel.
-
Slowly add solvent and other reagents. Be mindful of any potential exothermic reactions.
-
-
Decontamination and Waste Disposal:
-
Upon completion, any residual reactive material should be quenched using an appropriate, validated procedure (e.g., careful addition of a mild acid or base, depending on the reaction chemistry).
-
All contaminated disposable materials (gloves, weigh boats, paper towels) must be placed in a clearly labeled hazardous waste container.[4][16]
-
Liquid waste containing the compound must be collected in a separate, labeled hazardous waste container.[8][17] Do not pour any amount into sink drains.[11]
-
Reusable glassware must be decontaminated by rinsing with a suitable solvent, which is then collected as hazardous waste, before being washed normally.
-
-
Doffing PPE:
-
Remove the outer pair of gloves while still in the fume hood and dispose of them in the hazardous waste bin.
-
Remove the lab coat and goggles.
-
Finally, remove the inner pair of gloves and wash your hands thoroughly with soap and water.[18]
-
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[19][20] Seek immediate medical attention.[21]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[19][20] Remove contact lenses if it is safe to do so. Seek immediate medical attention.[12]
-
Inhalation: Move the affected person to fresh air immediately.[7] If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]
-
Spill:
-
Small Spill (<10 mL): Absorb the spill with an inert material (e.g., vermiculite or sand). Wearing your full PPE, carefully scoop the material into a labeled hazardous waste container.
-
Large Spill (>10 mL): Evacuate the immediate area and alert your facility's safety officer. Do not attempt to clean it up without specialized training and equipment, including respiratory protection.[6]
-
By adhering to these detailed protocols, you can effectively mitigate the risks associated with handling Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate, ensuring a safe and productive research environment.
References
- MSN Chemical. (2025, September 8). Tips for Safe Handling And Storage of Aziridine Crosslinkers.
-
Wolverine Coatings Corporation. Safe Handling of Epoxy Resin Systems. [Link]
-
Nils Malmgren AB. Safety when working with epoxy and hardener. [Link]
- Into The Woods. (2025, October 1). Epoxy Resin Safety: Tips for Safe Handling and Usage.
-
Crosslink Technology Inc. Epoxy Resin Systems Safe Handling Guide. [Link]
-
Tri-iso. MATERIAL SAFETY DATA SHEET - ADDITIN RC 9308. [Link]
-
Chemtron Supply Corporation. (2015, June 11). Safety Data Sheet - 5044. [Link]
-
PRO-SET Inc. Epoxy Safety. [Link]
- U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
-
Angene Chemical. (2021, May 1). Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate Safety Data Sheet. [Link]
-
Occupational Safety and Health Administration (OSHA). Hospitals eTool - Pharmacy - Personal Protective Equipment (PPE). [Link]
- University of Washington. PPE Requirements Hazardous Drug Handling.
- Centers for Disease Control and Prevention (CDC). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
-
National Center for Biotechnology Information. 7-Oxabicyclo[4.1.0]hept-2-ene - PubChem. [Link]
- ChemRadar. (2026, March 27). benzyl 5-oxo-2-azabicyclo[2.2.
Sources
- 1. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 7-Oxabicyclo[4.1.0]hept-2-ene | C6H8O | CID 160866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. wolverinecoatings.com [wolverinecoatings.com]
- 5. bestbartopepoxy.com [bestbartopepoxy.com]
- 6. crosslinktech.com [crosslinktech.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | 66207-08-7 [sigmaaldrich.com]
- 11. angenechemical.com [angenechemical.com]
- 12. combi-blocks.com [combi-blocks.com]
- 13. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 14. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 15. pppmag.com [pppmag.com]
- 16. echemi.com [echemi.com]
- 17. prosetepoxy.com [prosetepoxy.com]
- 18. nilsmalmgren.com [nilsmalmgren.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. aksci.com [aksci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
